4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVSNPLVXZAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744904 | |
| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91862-35-0 | |
| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
The pyrrolo[3,2-d]pyrimidine framework, an isomer of the biologically crucial purine system, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and steric properties make it an ideal core for developing highly selective and potent inhibitors of various protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][2][3] The title compound, this compound, is a key functionalized intermediate. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse amine-containing side chains, which are crucial for modulating target affinity, selectivity, and pharmacokinetic properties in drug discovery programs.[4]
This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in its effective preparation.
Part 1: Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule identifies the most critical bond formations. The primary disconnection is the C4-Cl bond, pointing to the corresponding pyrimidin-4-one as the immediate precursor. This transformation is a classic and reliable conversion of a lactam (amide within a ring) to a chloro-pyrimidine. The precursor, 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, can be synthesized by constructing the pyrimidine ring onto a pre-functionalized 4-methylpyrrole core.
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Synthesis Pathway and Mechanistic Discussion
The synthesis is logically divided into two primary stages: the construction of the fused heterocyclic core and its subsequent chlorination.
Stage 1: Construction of the 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Core
The assembly of the core scaffold begins with a suitably substituted pyrrole. A highly efficient method involves the cyclization of 2-amino-4-methylpyrrole-3-carbonitrile with formamide.
Mechanism: This reaction proceeds via a well-established pathway for pyrimidine synthesis. The amino group of the pyrrole nucleophilically attacks the carbonyl carbon of formamide. A subsequent intramolecular cyclization occurs as the nitrogen from the nitrile group attacks the newly formed intermediate. Tautomerization and elimination of ammonia ultimately yield the stable, fused pyrimidinone ring system. The use of high temperatures is essential to drive the reaction to completion.
Stage 2: Chlorination of the Pyrimidinone Intermediate
This is the pivotal step to install the reactive chloride handle. The conversion of the C4-hydroxyl group (in its lactam tautomeric form) to a chloride is reliably achieved using phosphorus oxychloride (POCl₃).
Mechanism of Chlorination: The causality behind this transformation is the powerful electrophilicity of the phosphorus atom in POCl₃.
-
Activation: The carbonyl oxygen of the pyrimidinone acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms a highly reactive phosphonium intermediate and displaces a chloride ion.
-
Nucleophilic Attack: The displaced chloride ion then attacks the C4 carbon, which is now highly electrophilic and activated as a good leaving group.
-
Elimination: The intermediate collapses, eliminating dichlorophosphate and forming the final 4-chloro product.
The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often beneficial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction, which can prevent potential side reactions and drive the equilibrium towards the product.[5]
Caption: Simplified mechanism of POCl₃-mediated chlorination.
Part 3: Experimental Protocols and Data
The following protocols are based on established procedures for the synthesis of analogous pyrrolopyrimidines and represent a robust pathway to the target compound.[6][7]
Protocol 1: Synthesis of 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-4-methylpyrrole-3-carbonitrile (1.0 eq) with formamide (20 eq).
-
Reaction: Heat the mixture to 180-190 °C and maintain at this temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will cause the product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether to remove residual formamide. Dry the product under vacuum to yield the desired pyrimidinone as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be run neat or with a high-boiling solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The solid starting material should dissolve as the reaction progresses, often resulting in a dark homogeneous solution.[6] Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up (Critical Step): Cool the reaction mixture in an ice-water bath. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will hydrolyze the excess POCl₃.
-
Neutralization: While keeping the mixture cool, slowly adjust the pH to ~8 using a saturated aqueous solution of sodium bicarbonate or concentrated ammonia.[5][6] This will precipitate the crude product.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be purified by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to afford the pure this compound.
Summary of Synthesis and Expected Data
| Step | Reaction | Key Reagents | Conditions | Expected Yield |
| 1 | Pyrimidine Formation | 2-Amino-4-methylpyrrole-3-carbonitrile, Formamide | 180-190 °C, 4-6 h | 75-85% |
| 2 | Chlorination | 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, POCl₃ | Reflux (~110 °C), 2-4 h | 80-90%[6] |
Physicochemical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₆ClN₃[8] |
| Monoisotopic Mass | 167.02502 Da[8] |
| Appearance | Off-white to grey solid |
| ¹H NMR (DMSO-d₆) | Expected peaks: δ ~12.5 (s, 1H, NH), ~8.6 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected peaks for aromatic carbons and the methyl group. |
| Mass Spec (ES+) | m/z 168.03 [M+H]⁺[8] |
Conclusion and Outlook
The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology relies on fundamental, well-understood reactions in heterocyclic chemistry, ensuring its reproducibility. The key to success lies in the careful execution of the chlorination and subsequent aqueous work-up, as the chlorinated product can be susceptible to hydrolysis back to the pyrimidinone starting material if the pH is not controlled.[5] This intermediate is a gateway to a vast chemical space of kinase inhibitors and other biologically active molecules, making this synthetic guide a valuable resource for researchers in drug development and organic synthesis.
References
- 1. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "deazapurine" analog where a carbon atom replaces a nitrogen atom in the purine ring system. This structural modification offers a versatile platform for developing novel therapeutic agents by altering the electronic and steric properties, which can lead to enhanced target affinity and selectivity. This guide focuses on a specific, promising derivative: 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, making it a key intermediate for the synthesis of diverse compound libraries. The addition of a methyl group at the 6-position can influence solubility, metabolic stability, and target engagement.
Part 1: Nomenclature, Structure, and Physicochemical Properties
IUPAC Name and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its structure consists of a fused bicyclic system where a pyrrole ring is fused to a pyrimidine ring.
The key structural features are:
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A pyrimidine ring.
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A pyrrole ring fused at the 4- and 5-positions of the pyrimidine.
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A chlorine atom attached to the C4 position of the pyrimidine ring.
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A methyl group attached to the C6 position of the pyrrole ring.
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A hydrogen atom on the nitrogen at the 5-position of the pyrrole ring, denoted by the 5H.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted and are summarized in the table below. These values are crucial for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | PubChem[1] |
| Molecular Weight | 167.59 g/mol | PubChem[1] |
| Monoisotopic Mass | 167.02502 Da | PubChem[1] |
| XLogP3 (Predicted) | 1.8 | PubChem[1] |
| SMILES | CC1=CC2=C(N1)C(=NC=N2)Cl | PubChem[1] |
| InChI | InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | PubChem[1] |
| InChIKey | JFQVSNPLVXZAJP-UHFFFAOYSA-N | PubChem[1] |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis hinges on the preparation of the key intermediate, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one , followed by a chlorination reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Intermediate)
The construction of the pyrrolo[3,2-d]pyrimidine ring system can be achieved through various strategies. A plausible approach involves the cyclization of a suitably substituted pyrrole precursor. While a specific protocol for the 6-methyl variant is not published, methodologies for similar structures, such as the synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, involve reacting an acyl-protected aminoacetone with cyanoacetamide to form a pyrrole carboxamide, which is then cyclized. A similar strategy could be adapted to yield the desired 6-methyl intermediate.
Step 2: Synthesis of this compound (Final Product)
This step is adapted from the established protocol for the unmethylated analog.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the precursor, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium bicarbonate solution, while keeping the mixture cool in an ice bath.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Purification: Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Characterization
The structure of the final compound should be confirmed using a suite of spectroscopic techniques. Based on data for the closely related unmethylated analog, the expected spectral data would be:
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¹H NMR: Signals corresponding to the pyrimidine and pyrrole protons, as well as the methyl group protons.
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¹³C NMR: Resonances for all seven carbon atoms in the molecule, including the chlorinated carbon at the 4-position.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass (167.02502 Da), with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak approximately one-third the intensity of the M peak).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
Part 3: Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the broader class of substituted pyrrolo[3,2-d]pyrimidines has shown significant promise in oncology.
Rationale as an Anticancer Agent
The pyrrolopyrimidine scaffold is a well-established "pharmacophore" in cancer drug discovery. Its structural similarity to purines allows it to interact with the ATP-binding sites of various enzymes, particularly kinases and folate pathway enzymes.
3.1.1 Kinase Inhibition
The isomeric pyrrolo[2,3-d]pyrimidine core is central to several FDA-approved kinase inhibitors.[3][4][5] This strongly suggests that the pyrrolo[3,2-d]pyrimidine scaffold, including the 4-chloro-6-methyl derivative, is a promising candidate for targeting protein kinases that are often dysregulated in cancer. The 4-chloro position serves as a key attachment point for various amine-containing side chains that can be tailored to achieve high affinity and selectivity for specific kinase targets.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted 9-deazapurine, its scaffold is a key structural motif in the design of targeted therapeutics, particularly kinase inhibitors. Due to the limited availability of direct experimental data for this specific regioisomer, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, handling, and potential applications. We will explore its physicochemical properties, propose a detailed synthetic pathway, and discuss its potential role as a strategic building block in drug discovery.
Core Compound Identification and Properties
This compound belongs to the pyrrolopyrimidine class of compounds, which are bioisosteres of purines. The strategic placement of a chlorine atom at the C4 position renders the molecule susceptible to nucleophilic substitution, making it an exceptionally versatile intermediate for building molecular libraries. The methyl group at the C6 position is poised to probe specific hydrophobic pockets within biological targets, potentially enhancing binding affinity and selectivity.
A definitive CAS (Chemical Abstracts Service) number for this compound could not be located in major chemical databases as of the latest search, suggesting it is a novel or niche compound. For reference, the closely related regioisomer, 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, is registered under CAS number 871024-38-3[1]. The unmethylated parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is assigned CAS number 84905-80-6[2][3][4].
Chemical Structure
The structural representation of the title compound is provided below.
Caption: Chemical Structure of this compound.
Physicochemical Data
The following table summarizes the computed and inferred physicochemical properties. Data for the parent and 5-methyl isomer are included for comparison.
| Property | This compound (Predicted) | 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine[1] | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine[3] |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃ | C₆H₄ClN₃ |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol | 153.57 g/mol |
| Exact Mass | 167.02502 Da | 167.02502 Da | 153.00937 Da |
| XLogP3 | ~1.3-1.5 | 1.3 | 1.4 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Appearance | Inferred: Off-white to pale brown solid | - | Off-white to pale brown solid[5] |
| Solubility | Inferred: Soluble in DMSO, DMF, methanol; sparingly soluble in water | - | Soluble in organic solvents; sparingly soluble in water[6] |
| Stability | Inferred: Stable under inert, dry conditions. Sensitive to moisture and strong acids/bases. | - | Stable under normal storage, sensitive to strong acids/bases[6] |
Proposed Synthesis Pathway
The proposed synthesis begins with the construction of the key intermediate, 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one , followed by a chlorination reaction using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Proposed two-stage synthesis workflow for the target compound.
Retrosynthetic Analysis & Rationale
The C4-chloro group is most logically installed by chlorination of the corresponding C4-hydroxy (pyrimidinone) tautomer. This is a standard, high-yielding transformation in pyrimidine chemistry. The core challenge, therefore, lies in the efficient synthesis of the 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one intermediate. This can be constructed from a suitably substituted 2-amino-3-cyanopyrrole, which undergoes cyclization upon heating with a source of formamide or formic acid, a common method for building the pyrimidine ring onto a pyrrole core.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful synthesis of the intermediate (validated by NMR and MS) is the prerequisite for the final chlorination step.
Step 1: Synthesis of 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
-
Rationale: This step builds the core heterocyclic system. The specific starting materials would be a 2-amino-3-cyano-5-methylpyrrole derivative. The cyclization to form the pyrimidine ring is a well-established condensation reaction.
-
Protocol:
-
To a solution of 2-amino-3-cyano-5-methylpyrrole (1.0 eq) in formamide (10 vol), add a catalytic amount of formic acid.
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual formamide.
-
Dry the solid under vacuum to yield the pyrimidinone precursor. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity before proceeding.
-
Step 2: Chlorination to this compound
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Rationale: Phosphoryl chloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent, converting the pyrimidinone tautomer to the desired 4-chloro product. This is a standard and highly effective method[5]. An excess of POCl₃ is used to drive the reaction to completion.
-
Protocol:
-
Under an inert nitrogen atmosphere, suspend the dried 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphoryl chloride (5-10 vol).
-
Optionally, a catalytic amount of N,N-dimethylaniline or triethylamine can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The suspension should dissolve to form a dark, homogeneous solution, indicating reaction progress.
-
Monitor for the disappearance of starting material via TLC (e.g., using a 10% MeOH/DCM mobile phase).
-
Workup (Critical Step): After completion, cool the reaction mixture in an ice-water bath. Remove excess POCl₃ under reduced pressure. Extreme caution is advised for the next step. Very slowly and carefully, pour the cooled reaction residue onto a vigorously stirred slurry of crushed ice. This quench is highly exothermic.
-
Once the quench is complete, neutralize the acidic aqueous solution to a pH of ~8 by the slow, portion-wise addition of a saturated sodium bicarbonate solution or concentrated ammonia, while maintaining a low temperature with an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. For analytical purity, the product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient[5].
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for the title compound. The following information is extrapolated from the SDS for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which is expected to have a similar hazard profile.
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Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection)[3].
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the chloro group. Recommended storage temperature is 2-8°C[2].
-
Applications in Research and Drug Discovery
The pyrrolopyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and act as a hinge-binding motif in various protein kinases[7]. Kinase inhibitors are a cornerstone of modern targeted cancer therapy.
Role as a Kinase Inhibitor Scaffold
The nitrogen atoms of the pyrimidine ring (N1 and N3) of the isomeric pyrrolo[2,3-d]pyrimidine scaffold are known to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity. It is highly probable that the pyrrolo[3,2-d]pyrimidine core engages in a similar binding mode.
The 4-chloro group is not typically retained in the final drug molecule. Instead, it serves as a reactive handle for introducing various amine, ether, or thioether side chains via nucleophilic aromatic substitution (SNAr). These side chains are designed to occupy adjacent regions of the ATP-binding site, leading to highly potent and selective inhibitors.
Caption: Role of the title compound in a typical drug discovery workflow.
Significance of C6-Methyl Substitution
While the pyrimidine portion engages the hinge, the pyrrole ring points towards the solvent-exposed region of the ATP pocket. Substituents on this ring are crucial for fine-tuning the pharmacological profile. The 6-methyl group on the title compound can:
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Enhance Potency: Occupy a small hydrophobic pocket near the hinge, increasing van der Waals interactions and binding affinity.
-
Improve Selectivity: Sterically block the binding to off-target kinases that have a smaller pocket in that region, thereby improving the selectivity profile and reducing side effects.
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Modulate Physicochemical Properties: Influence the solubility, metabolic stability, and overall drug-like properties of the final compound.
The development of antifolates based on 5-methyl and 5-ethyl-pyrrolo[2,3-d]pyrimidines highlights how small alkyl groups on the pyrrole ring can significantly impact biological activity and selectivity against dihydrofolate reductase (DHFR) from different species[8]. A similar strategic advantage can be anticipated for the 6-methyl group in the context of kinase inhibition.
References
- 1. 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C7H6ClN3 | CID 59424505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 6. srinichem.com [srinichem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold: A Technical Guide to 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This inherent bioactivity has made it a focal point for the development of novel therapeutics, especially in oncology. This technical guide delves into the biological significance of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate that serves as a versatile platform for the synthesis of potent biologically active molecules. While this specific compound is often a precursor rather than a final drug candidate, understanding its reactivity and the biological activities of its derivatives is paramount for researchers and drug development professionals.
The strategic placement of a chlorine atom at the C4 position and a methyl group at the C6 position of the pyrrolo[3,2-d]pyrimidine core provides a unique combination of reactivity and structural features. The chloro group acts as an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of diverse side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. The methyl group at C6 can influence the molecule's interaction with its biological target and its metabolic stability.
This guide will provide an in-depth exploration of the biological activities associated with derivatives of the this compound scaffold, focusing on their role as kinase inhibitors and their potential as anticancer agents. We will examine the underlying mechanisms of action, present relevant experimental protocols, and summarize key quantitative data to provide a comprehensive resource for scientists in the field.
Kinase Inhibition: A Primary Mechanism of Action
A significant body of research has established that the pyrrolo[3,2-d]pyrimidine scaffold is a potent hinge-binding motif for various protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine, the purine base of ATP, enables these compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.[1]
Derivatives of this compound have been investigated as inhibitors of several key kinase families, including:
-
Tyrosine Kinases: These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Many receptor tyrosine kinases (RTKs) are oncogenes, and their inhibition is a validated strategy in cancer therapy.
-
Serine/Threonine Kinases: This class of kinases is involved in a wide range of cellular processes, including cell cycle control, apoptosis, and stress responses.
The versatility of the 4-chloro intermediate allows for the synthesis of a vast library of derivatives with varying substituents at the C4 position. This chemical diversity is key to achieving selectivity for specific kinases, a critical factor in developing safe and effective targeted therapies.
Signaling Pathway Modulation
The inhibition of specific kinases by pyrrolo[3,2-d]pyrimidine derivatives leads to the modulation of downstream signaling pathways. For instance, inhibition of a receptor tyrosine kinase can block the activation of pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in cancer and are critical for tumor growth and survival.
References
A Technical Guide to the Spectroscopic Profile of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific methylated derivative, this guide establishes a detailed spectroscopic baseline using extensive data from its parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Building upon this validated foundation, we will project the anticipated spectral features of the target molecule, offering expert interpretation of the structural impact of C6-methylation.
Introduction: The Structural Significance of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The precise substitution pattern on this bicyclic system is critical to its biological activity, making unambiguous structural confirmation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will dissect the expected data from each of these techniques to provide a reference standard for researchers working with this compound.
Molecular Structure and Spectroscopic Correlation
A logical first step in spectroscopic analysis is to understand the molecular structure and assign expected signals. The structure of this compound is presented below, with numbering to facilitate NMR assignments.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis below is based on the known data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, with predictions for the effect of the 6-methyl group.[1][2]
¹H NMR Spectroscopy
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the pyrrole N-H, the two aromatic protons, and the new methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N5-H | ~12.5 | Broad Singlet | The pyrrolic proton is acidic and often broad. Its chemical shift is highly dependent on solvent and concentration. |
| C2-H | ~8.6 | Singlet | This proton is on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| C7-H | ~7.8 | Singlet | The introduction of the methyl group at C6 will likely cause a slight upfield shift of the C7-H proton compared to the parent compound due to the electron-donating effect of the methyl group. In the parent compound, this proton appears as a doublet of doublets due to coupling with C6-H.[1] Here, it is expected to be a singlet. |
| C6-CH₃ | ~2.4 | Singlet | This is the new signal expected for the methyl group. Its chemical shift is typical for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The predicted shifts are based on the parent compound's data.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C4 | ~151.0 | The carbon bearing the chlorine atom is significantly deshielded. |
| C2 | ~149.5 | Similar to its proton, this carbon is in an electron-deficient environment. |
| C7a | ~142.0 | A quaternary carbon at the ring junction. |
| C5a | ~135.0 | The other quaternary carbon at the ring junction. |
| C7 | ~124.0 | The chemical shift of this carbon will be influenced by the adjacent nitrogen and the overall aromatic system. |
| C6 | ~115.0 | The presence of the methyl group will shift this carbon's signal downfield compared to a proton-bearing carbon. |
| C5 | ~103.0 | This carbon is part of the electron-rich pyrrole ring. |
| C6-CH₃ | ~15.0 | A typical chemical shift for an aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| ~3100 | N-H Stretch | This absorption is characteristic of the N-H bond in the pyrrole ring. It is often a broad peak.[1] |
| ~3000 | C-H Aromatic Stretch | These are typically sharp, medium-to-weak absorptions for the C-H bonds on the aromatic rings.[1] |
| ~2950 | C-H Aliphatic Stretch | A new peak expected due to the C-H bonds of the methyl group. |
| ~1620 | C=N/C=C Stretch | The spectrum will show a series of absorptions in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.[1] |
| ~1100 | C-Cl Stretch | A strong absorption in the fingerprint region is expected for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₇H₆ClN₃), the expected monoisotopic mass is approximately 167.0250 Da.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two molecular ion peaks:
-
[M]⁺: at m/z ~167 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: at m/z ~169 (corresponding to the ³⁷Cl isotope)
The intensity of the [M+2]⁺ peak will be approximately one-third of the [M]⁺ peak, which is a definitive indicator of the presence of one chlorine atom in the molecule.
Predicted Fragmentation Pathway
While the exact fragmentation is determined experimentally, a plausible pathway is initiated by the loss of a chlorine radical or a molecule of HCl.
Caption: A simplified potential fragmentation pathway in mass spectrometry.
Experimental Protocols: A Generalized Approach
Acquiring high-quality spectroscopic data requires standardized procedures. The following outlines a general workflow for the characterization of a compound like this compound.
Caption: A generalized workflow for obtaining and analyzing spectroscopic data.
-
Sample Preparation: Ensure the sample is of high purity (>95%) to avoid interference from impurities. For NMR, dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such molecules.
-
-
Data Processing and Interpretation: Process the raw data (e.g., Fourier transformation for NMR). Analyze the processed spectra to identify key signals, chemical shifts, coupling constants, absorption bands, and mass-to-charge ratios, and correlate them to the molecular structure.
Conclusion
The spectroscopic profile of this compound can be confidently predicted based on the well-characterized data of its parent compound and fundamental principles of spectroscopy. The key identifiers for this molecule are the presence of a methyl singlet around 2.4 ppm in the ¹H NMR spectrum, the characteristic isotopic pattern of a single chlorine atom in the mass spectrum with peaks at m/z 167 and 169, and the N-H stretching vibration in the IR spectrum. This guide provides a robust framework for researchers to confirm the identity and purity of this important heterocyclic compound.
References
An In-Depth Technical Guide on the Potential Therapeutic Targets of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. While possessing limited intrinsic biological activity, its true value lies in its role as a highly versatile synthetic intermediate. The chloro-substituent at the 4-position provides a reactive site for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups. This chemical tractability has allowed for the development of extensive libraries of derivatives, leading to the discovery of potent modulators for a diverse range of high-value therapeutic targets. This guide provides a comprehensive overview of the principal target classes and mechanisms of action for compounds derived from this privileged scaffold, offering insights into the rationale behind their design and the experimental validation of their therapeutic potential.
Section 1: Inhibition of Protein Kinases in Oncology
The pyrrolo[3,2-d]pyrimidine scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry makes it an ideal foundation for the design of competitive inhibitors that target the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.
Targeting Receptor Tyrosine Kinases (RTKs): EGFR, HER2, and KDR (VEGFR2)
Mechanistic Rationale: Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, including HER2, and the Kinase insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Overactivation of EGFR and HER2 drives cell proliferation and survival in numerous epithelial cancers, while KDR is a critical mediator of tumor angiogenesis. By occupying the ATP-binding site, these inhibitors block the trans-autophosphorylation and subsequent activation of downstream pro-survival and pro-angiogenic signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways. Advanced designs incorporate moieties that extend into a "back pocket" of the kinase domain, enhancing both potency and selectivity.[3][4]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Table 1: Representative Activities of Pyrrolo[3,2-d]pyrimidine Derivatives against RTKs
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 51m | HER2/EGFR | 0.98/2.5 | BT-474 | 2.0 | [3] |
| 2cb | HER2/EGFR | 11/11 | BT-474 | 56 | [5] |
| 20d | VEGFR/PDGFR| 2.5/3.6 | HUVECs | 2.8 |[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 5 mM DTT.
-
Prepare serial dilutions of the test compound (e.g., pyrrolo[3,2-d]pyrimidine derivative) in DMSO, followed by a final dilution in Kinase Buffer.
-
Prepare a solution of the target kinase (e.g., recombinant EGFR) in Kinase Buffer.
-
Prepare a solution of biotinylated peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2 µL of the diluted test compound.
-
Add 4 µL of the kinase solution to each well.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF Detection Buffer containing EDTA to chelate Mg²⁺.
-
Add 5 µL of HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Targeting RET Kinase
Mechanistic Rationale: Gene fusions and activating point mutations in the RET (Rearranged during Transfection) proto-oncogene are key drivers in certain types of thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives, close structural isomers of the pyrrolo[3,2-d]pyrimidine scaffold, have been successfully developed as potent RET inhibitors.[7][8][9] These compounds are designed to target both wild-type and common drug-resistant mutant forms of RET, such as the V804M "gatekeeper" mutation, thereby offering a therapeutic strategy for overcoming acquired resistance to first-generation multi-kinase inhibitors.
Caption: Inhibition of Oncogenic RET Kinase Signaling.
Table 2: Activity of a Lead Pyrrolo[2,3-d]pyrimidine RET Inhibitor
| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Compound 59 | RET-wt | 1.8 | LC-2/ad | 31 | [7] |
| Compound 59 | RET V804M| 2.9 | LC-2/ad | 31 |[7] |
Targeting Cyclin-Dependent Kinase 2 (CDK2)
Mechanistic Rationale: Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle. Its hyperactivity is a hallmark of many cancers and has been implicated in resistance to CDK4/6 inhibitors. Pyrrolopyrimidine scaffolds have been explored for their ability to selectively inhibit CDK2.[10][11] By blocking the ATP-binding site of CDK2, these derivatives prevent the phosphorylation of key substrates like Retinoblastoma protein (Rb), thereby inducing cell cycle arrest at the G1/S checkpoint and preventing tumor cell proliferation.
Caption: CDK2 Inhibition Leading to G1/S Cell Cycle Arrest.
Table 3: Activity of Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |
|---|
| Compound 15 | CDK2/cyclin A2 | 0.061 | HCT-116 | 0.28 |[11] |
Section 2: Disruption of One-Carbon Metabolism
Folate-dependent one-carbon (C1) metabolism is a critical network of pathways that provides the building blocks for nucleotide and amino acid synthesis. Cancer cells often exhibit an increased reliance on these pathways, making them attractive targets for chemotherapy.
Multi-Targeting SHMT2, GARFTase, and AICARFTase
Mechanistic Rationale: Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been rationally designed as multi-targeted inhibitors of C1 metabolism.[12][13][14] A primary target is Serine Hydroxymethyltransferase 2 (SHMT2), the first enzyme in the mitochondrial C1 pathway, which is crucial for providing one-carbon units to the cytosol.[15] In addition to SHMT2, these compounds often co-inhibit key enzymes in the de novo purine biosynthesis pathway, specifically Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase).[12][16] This multi-targeted approach simultaneously cripples the supply of C1 units from the mitochondria and blocks their utilization in the cytosol, leading to a potent anti-proliferative effect.
Caption: Multi-Target Inhibition of One-Carbon Metabolism.
Table 4: Antitumor Activity of a Lead C1 Metabolism Inhibitor
| Compound ID | Cell Line | IC₅₀ (nM) | Key Targets | Reference |
|---|---|---|---|---|
| AGF347 | MIA PaCa-2 | 430 | SHMT2, GARFTase, AICARFTase | [17] |
| AGF347 | HPAC | 194 | SHMT2, GARFTase, AICARFTase | [17] |
| AGF347 | BxPC-3 | 80 | SHMT2, GARFTase, AICARFTase |[17] |
Experimental Protocol: Cell-Based Metabolic Rescue Assay
This protocol validates the intracellular targets of C1 metabolism inhibitors by supplying downstream metabolites to rescue cells from drug-induced toxicity.
-
Cell Culture:
-
Seed cancer cells (e.g., H460) in 96-well plates at a density that allows for logarithmic growth over 72 hours.
-
Allow cells to adhere overnight in standard growth medium.
-
-
Treatment:
-
Prepare a serial dilution of the test compound (e.g., AGF347).
-
Prepare rescue media: standard medium supplemented with either adenosine (e.g., 60 µM, to rescue purine synthesis inhibition) or glycine (e.g., 130 µM, to rescue SHMT2 inhibition), or both.
-
Remove the overnight medium from the cells and replace it with medium containing the serially diluted test compound, either with or without the rescue metabolites. Include vehicle controls for all conditions.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assess cell viability/proliferation using a standard method, such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated controls for each condition.
-
Plot the percentage of growth inhibition against the drug concentration for each condition (no rescue, adenosine rescue, glycine rescue, etc.).
-
A rightward shift in the dose-response curve in the presence of a specific metabolite indicates that the drug's mechanism of action involves the pathway that produces that metabolite. For example, if adenosine rescues the cells, it confirms inhibition of the de novo purine pathway.[12]
-
Section 3: Interference with Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is a clinically validated target for anticancer agents. Its dynamic instability is essential for cell division, motility, and intracellular transport.
Colchicine Site Binding and Tubulin Depolymerization
Mechanistic Rationale: Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as potent microtubule depolymerizing agents that bind to the colchicine site on β-tubulin.[18][19] Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind at a different site), colchicine-site inhibitors prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis. The development of water-soluble derivatives in this class addresses a key challenge associated with many tubulin inhibitors.[19]
Caption: Inhibition of Tubulin Polymerization Workflow.
Table 5: Activity of a Lead Pyrrolo[3,2-d]pyrimidine Tubulin Inhibitor
| Compound ID | Cell Line | GI₅₀ (µM) | Tubulin Assembly IC₅₀ (µM) | Reference |
|---|
| Compound 3 | MDA-MB-435 | 0.091 | 2.1 |[19] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol measures the effect of a compound on the assembly of purified tubulin into microtubules, typically monitored by an increase in light scattering or fluorescence.
-
Reagent Preparation:
-
Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a high-concentration stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer. Include positive (e.g., paclitaxel for polymerization) and negative (e.g., colchicine for inhibition) controls.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the diluted test compound.
-
Add the tubulin solution to each well.
-
Place the plate in a spectrophotometer or fluorometer equipped with temperature control set to 37°C.
-
Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance (at 340 nm) or fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity versus time for each concentration of the test compound.
-
Polymerization is observed as a sigmoidal increase in the signal.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (endpoint signal) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for tubulin assembly.[19]
-
Section 4: Inhibition of Folate Metabolism
Targeting Dihydrofolate Reductase (DHFR)
Mechanistic Rationale: Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines. Inhibition of DHFR depletes the cellular pool of THF, leading to a shutdown of DNA synthesis and cell death. While the pyrrolo[2,3-d]pyrimidine scaffold is more famously associated with DHFR inhibitors like pemetrexed, derivatives of this compound have been synthesized and evaluated as dual inhibitors of both DHFR and Thymidylate Synthase (TS).[20]
Caption: Inhibition of the DHFR-Thymidylate Synthesis Cycle.
Table 6: Activity of a Dual TS/DHFR Pyrrolo[3,2-d]pyrimidine Inhibitor
| Compound ID | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 4 | hTS | 46 | [21] |
| Compound 4 | hDHFR | 120 | [21] |
| Compound 4 | T. gondii DHFR | 2.5 |[21] |
Conclusion
The this compound scaffold is a cornerstone for the development of targeted therapeutics. Its chemical versatility enables the creation of highly potent and selective inhibitors against a remarkable range of enzyme families crucial to cancer pathobiology. Derivatives have demonstrated exceptional efficacy in targeting key nodes in cellular signaling (protein kinases), metabolic pathways (one-carbon and folate metabolism), and structural dynamics (tubulin polymerization). The continued exploration of this privileged scaffold, aided by rational drug design and a deeper understanding of target biology, promises to yield next-generation therapies with improved efficacy and safety profiles.
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability and efficacy of potential therapeutic agents, this document synthesizes available data on related compounds to provide an informed estimation of its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and formulation studies.
Introduction: The Criticality of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's oral bioavailability.[1][2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target site. Low solubility can lead to erratic and incomplete absorption, resulting in suboptimal therapeutic efficacy and increased inter-individual variability.[1][2]
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[3][4][5] Understanding the solubility of derivatives such as this compound is therefore not merely an academic exercise but a crucial step in the early stages of drug development.[1][2] This guide aims to provide both theoretical insights and practical methodologies to empower researchers in their evaluation of this promising compound.
Physicochemical Properties of Pyrrolo[3,2-d]pyrimidine Derivatives
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties by examining closely related analogs. The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores are purine isosteres, which provides a basis for understanding their behavior.[6]
| Property | Related Compound | Value | Source |
| Molecular Weight | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 167.59 g/mol | --INVALID-LINK--[7] |
| Molecular Weight | 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | 167.59 g/mol | --INVALID-LINK--[8] |
| Molecular Weight | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.57 g/mol | --INVALID-LINK--[9] |
| Melting Point | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 170–175 °C | --INVALID-LINK--[10] |
| Appearance | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Light-colored to off-white crystalline solid | --INVALID-LINK--[10] |
The presence of the chlorine atom, an electron-withdrawing group, and the fused heterocyclic ring system suggests that this compound is likely a crystalline solid with a relatively high melting point. The methyl group may slightly increase its lipophilicity compared to the unsubstituted parent compound.
Estimated Solubility Profile
Based on the solubility of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is reported to be soluble in organic solvents such as DMSO, DMF, and ethanol, and sparingly soluble in water, a similar profile can be anticipated for this compound.[10]
| Solvent | Estimated Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The heterocyclic nitrogen atoms can participate in hydrogen bonding, but the overall aromatic and chlorinated structure likely limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water, with the salt content potentially having a minor influence. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties. |
| Ethanol | Soluble to Moderately Soluble | A polar protic solvent that can engage in hydrogen bonding. |
| Methanol | Soluble to Moderately Soluble | Similar to ethanol, with its higher polarity potentially enhancing solubility. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, less polar than DMSO and DMF. |
| Chloroform | Sparingly Soluble to Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar heterocyclic core. |
Disclaimer: The solubility data presented in this table are estimations based on structural analogs. It is imperative to experimentally determine the solubility of this compound for accurate and reliable results.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[11][12] This method involves adding an excess of the solid compound to a solvent and allowing it to equilibrate until a saturated solution is formed. The concentration of the dissolved compound in the filtrate is then measured.
Rationale Behind the Shake-Flask Method
The core principle of this method is to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shaking or agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the solution is fully saturated.[11][13] Subsequent separation of the solid phase and analysis of the liquid phase provides a direct measure of the solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a 2 mL glass vial. A general guideline is to add enough compound so that undissolved solid remains visible at the end of the experiment.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Prepare each sample in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µM.
-
Visualization of the Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C7H6ClN3 | CID 59424505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. srinichem.com [srinichem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Initial Bioactivity Screening of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
Introduction: The Rationale for Screening a Novel Pyrrolo[3,2-d]pyrimidine Analog
The pyrrolo[3,2-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These molecules are recognized as 9-deazaanalogues of biogenic purines, the fundamental building blocks of nucleic acids and the ubiquitous energy currency, adenosine triphosphate (ATP).[1] This structural mimicry of adenine provides a compelling rationale for their investigation as potential modulators of a vast array of biological targets that utilize purines as substrates or cofactors.[2][3]
Notably, the pyrrolo[2,3-d]pyrimidine core, a close structural isomer, is present in numerous ATP-competitive kinase inhibitors.[3][4] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins and other molecules, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][6] The structural resemblance of the pyrrolo[3,2-d]pyrimidine core to the adenine portion of ATP suggests a high probability of interaction with the ATP-binding pocket of various kinases.[2]
This guide outlines a strategic, multi-tiered approach for the initial bioactivity screening of a novel, synthesized compound, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . The proposed screening cascade is designed to efficiently assess its cytotoxic potential, identify putative kinase targets, and explore its broader phenotypic effects, thereby providing a solid foundation for further preclinical development.
A Tiered Approach to Bioactivity Screening
An effective initial screening strategy should be viewed as a funnel, beginning with broad, cost-effective assays to identify general bioactivity and progressively moving towards more specific, target-oriented investigations. This approach ensures that resources are focused on compounds with the most promising therapeutic potential.
Caption: A tiered screening cascade for this compound.
Tier 1: General Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a baseline understanding of the compound's potency and its therapeutic window. A compound that is highly cytotoxic to both cancerous and normal cells may have limited utility as a targeted therapeutic.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[7][8] It relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., a subset of the NCI-60 panel such as MCF-7 (breast), A549 (lung), and HCT116 (colon)) and a non-cancerous immortalized cell line (e.g., hTERT immortalized fibroblasts) in appropriate growth media.[11][12][13]
-
Trypsinize and count the cells.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the cell plates and add 100 µL of the media containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle-treated control. This data is then used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) can be determined.[14][15][16][17]
| Parameter | Definition |
| % Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
| GI50 | The concentration of a compound that causes 50% inhibition of cell growth. |
A potent and selective compound will exhibit a low IC50/GI50 value in cancer cell lines and a significantly higher value in the non-cancerous cell line.
Tier 2: Target-Oriented Investigation - Kinase Inhibition Profiling
Given the structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine, a logical next step is to screen for inhibitory activity against a panel of protein kinases.[2][3][18] This target-based approach can rapidly identify specific molecular targets of the compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[19][20] The amount of ADP is directly proportional to the kinase activity.[21] This assay is well-suited for high-throughput screening of kinase inhibitors.[5][22][23][24]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase.
-
Add this compound at various concentrations. Include a known inhibitor for each kinase as a positive control and a vehicle (DMSO) control.
-
Initiate the reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction into ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Kinase Panel Selection and Data Analysis
For an initial screen, a diverse panel of kinases implicated in cancer should be selected. This could include receptor tyrosine kinases (e.g., EGFR, VEGFR), non-receptor tyrosine kinases (e.g., Src, Abl), and serine/threonine kinases (e.g., AKT, CDK).
The luminescent signal is used to calculate the percentage of kinase inhibition at each compound concentration. This data is then used to generate dose-response curves and determine the IC50 value for each kinase.
| Parameter | Definition |
| % Inhibition | 100 - [ (Luminescence of treated sample - Luminescence of blank) / (Luminescence of vehicle control - Luminescence of blank) ] x 100 |
| IC50 | The concentration of the compound that causes 50% inhibition of kinase activity. |
Tier 3: Unbiased Discovery - Phenotypic Screening
Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired effect in a cellular or organismal model without a preconceived target.[25][26] This can lead to the discovery of compounds with novel mechanisms of action.[1][27]
Experimental Approach: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a powerful tool for identifying novel anticancer agents.[28][29] The screen assesses the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines representing nine different cancer types.[11][30][31]
Methodology Overview:
-
Single-Dose Screening: The compound is initially tested at a single high concentration (e.g., 10 µM) across all 60 cell lines.[11]
-
Five-Dose Screening: If the compound shows significant activity in the single-dose screen, it is then tested at five different concentrations to generate dose-response curves for each cell line.[11]
-
Data Analysis: The data is used to calculate various parameters, including GI50 (growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration). The pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents using the COMPARE algorithm, which can provide clues about the compound's mechanism of action.
Hit Validation and Target Deconvolution
Positive "hits" from the initial screening cascade require further validation to confirm their bioactivity and elucidate their mechanism of action.
Caption: A workflow for hit validation and target deconvolution.
Key Validation Steps:
-
Re-synthesis and Purity Confirmation: The compound should be re-synthesized to confirm its structure and ensure its purity, eliminating the possibility of artifacts from impurities.
-
Orthogonal Assays: The bioactivity of the confirmed hit should be tested in alternative, mechanistically distinct assays. For example, if the initial cytotoxicity screen used an MTT assay, a follow-up could use a CellTiter-Glo® assay, which measures ATP levels.
-
Target Engagement Assays: If a specific kinase target is identified, cellular thermal shift assays (CETSA) or other biophysical methods can be used to confirm direct binding of the compound to the target protein within a cellular context.
-
Target Deconvolution: For hits identified through phenotypic screening, various techniques can be employed to identify the molecular target(s). These include affinity chromatography, expression cloning, and computational approaches.[1][27][32][33][34]
Conclusion
The proposed multi-tiered screening cascade provides a comprehensive and resource-efficient strategy for the initial bioactivity assessment of this compound. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and broader phenotypic effects, this approach will generate the critical data necessary to guide its future development as a potential therapeutic agent. The integration of target-based and phenotypic screening methodologies, coupled with rigorous hit validation, maximizes the probability of discovering a compound with a novel and impactful mechanism of action.
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. namsa.com [namsa.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 19. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 23. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput Screening Platform - Creative BioMart [kinasebiotech.com]
- 25. Phenotypic screening in cancer drug discovery - past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 27. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. revvity.co.jp [revvity.co.jp]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 33. pharmafocusasia.com [pharmafocusasia.com]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: An Application Note and Detailed Protocol
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in a multitude of biologically active compounds, including kinase inhibitors and anti-cancer agents. The specific derivative, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, is a crucial intermediate for the synthesis of various targeted therapeutics. Its strategic functionalization at the 4-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. This application note provides a comprehensive guide for the synthesis of this compound, detailing the synthetic strategy, step-by-step protocols, and critical experimental considerations.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust and sequential three-step process. The strategy commences with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring, and culminates in a chlorination reaction. This approach ensures high yields and purity of the final product, making it amenable to scale-up for drug development campaigns.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-5-methyl-1H-pyrrole-3-carbonitrile (Precursor 1)
The initial step involves the synthesis of the key pyrrole intermediate. A facile and efficient method for the preparation of substituted 2-amino-3-cyano-4-methylpyrroles involves the reaction of an N-acetyl-α-amino ketone with malononitrile[1]. For the synthesis of the 5-methyl substituted pyrrole, an appropriate α-amino ketone precursor is required.
Reaction Scheme:
Caption: Synthesis of the key pyrrole intermediate.
Protocol:
-
Preparation of the α-amino ketone precursor: A suitable starting material, such as N-acetyl-1-aminoacetone, is prepared or obtained commercially.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-acetyl-α-amino ketone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol.
-
Base Addition: To the solution, add a catalytic amount of a base, for example, piperidine or triethylamine.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 2-amino-5-methyl-1H-pyrrole-3-carbonitrile.
| Reagent | Molar Eq. | Purpose |
| N-acetyl-1-aminoacetone | 1.0 | Starting material |
| Malononitrile | 1.1 | Reactant for pyrrole formation |
| Piperidine/Triethylamine | Catalytic | Base catalyst |
| Ethanol | - | Solvent |
Part 2: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Precursor 2)
The second step involves the cyclization of the 2-amino-3-cyanopyrrole intermediate to form the pyrrolo[3,2-d]pyrimidin-4-one core. This is a crucial ring-forming reaction that establishes the desired heterocyclic system. The condensation of 2-amino-pyrrole-3-carbonitriles with formic acid or formamide is a well-established method to construct the pyrimidinone ring[2].
Reaction Scheme:
Caption: Formation of the pyrimidinone ring.
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-methyl-1H-pyrrole-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The excess formic acid is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent like diethyl ether or ethanol, filtered, and dried to yield 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one as a solid. The product is often of sufficient purity for the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| 2-Amino-5-methyl-1H-pyrrole-3-carbonitrile | 1.0 | Starting material |
| Formic Acid | Excess | Reagent and solvent |
Part 3: Synthesis of this compound (Final Product)
The final step is the chlorination of the hydroxyl group on the pyrimidine ring. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the product.
Reaction Scheme:
Caption: Final chlorination step.
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia. The precipitated product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound as a solid.
| Reagent | Molar Eq. | Purpose |
| 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | 1.0 | Starting material |
| Phosphorus oxychloride (POCl₃) | Excess | Chlorinating agent and solvent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst (optional) |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The chlorination step and the final product are sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching of POCl₃: The quenching of excess POCl₃ with ice water is a highly exothermic process. It must be done slowly and with efficient cooling to control the temperature and prevent hazardous situations.
-
Product Hydrolysis: The 4-chloro product can hydrolyze back to the 4-hydroxy starting material if exposed to acidic or basic aqueous conditions for extended periods. Therefore, the work-up should be performed efficiently.
-
Alternative Chlorinating Agents: While POCl₃ is the most common reagent, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used for less reactive substrates[3].
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and considering the key experimental parameters, researchers in the field of drug discovery and development can efficiently access this valuable building block for the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Evaluation of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor
For Research Use Only.
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a kinase inhibitor. The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore in the development of potent inhibitors for a range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] While direct evidence for the specific kinase targets of this compound is emerging, its structural similarity to known multi-targeted kinase inhibitors suggests its potential as a valuable research tool and a starting point for novel drug discovery programs.[1][3][4] This guide outlines detailed protocols for the initial characterization of this compound, including biochemical and cell-based assays to determine its inhibitory activity, identify potential kinase targets, and elucidate its mechanism of action.
Introduction: The Promise of the Pyrrolopyrimidine Scaffold
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, controlling a vast array of cellular functions, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5]
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as a privileged scaffold for the design of kinase inhibitors that compete with ATP for binding to the enzyme's active site.[2] Several drugs based on this and related scaffolds, such as tofacitinib and ruxolitinib, have received FDA approval, validating the therapeutic potential of this chemical class.[4]
This compound is a specific derivative within this promising class of compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for chemical modification and can contribute to the compound's binding affinity to target kinases.[1] The methyl group at the 6-position may influence selectivity and pharmacokinetic properties. While the precise biological activities of this particular analog are a subject of ongoing investigation, its structural features warrant a thorough evaluation of its potential as a kinase inhibitor.
This application note will guide the user through a logical workflow to:
-
Assess the in vitro inhibitory activity of this compound against a panel of kinases.
-
Determine the half-maximal inhibitory concentration (IC50) for promising kinase targets.
-
Confirm target engagement in a cellular context.
-
Evaluate the downstream effects of kinase inhibition on cellular signaling pathways.
Getting Started: Compound Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
| Parameter | Recommendation |
| Appearance | White to off-white solid. |
| Storage | Store at -20°C for long-term storage. For short-term use, store at 4°C. Protect from light and moisture. |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is poorly soluble in water.[6] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Note: Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are the first step in characterizing a potential kinase inhibitor.[7] These in vitro assays directly measure the effect of the compound on the catalytic activity of a purified kinase. A variety of assay formats are available, with the choice depending on the specific kinase, available reagents, and required throughput.[8]
General Kinase Inhibition Assay Workflow
The following diagram illustrates a generalized workflow for a biochemical kinase inhibition assay.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This is a widely used format due to its high sensitivity and broad applicability.
Materials:
-
This compound
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM. Include a DMSO-only control (vehicle).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle to the wells of the 384-well plate.
-
Add 2.5 µL of a master mix containing the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
-
| Parameter | Typical Range | Notes |
| Kinase Concentration | 1-10 nM | Optimize for linear signal response. |
| Substrate Concentration | Km value of the kinase | Should be optimized for each kinase. |
| ATP Concentration | Apparent Km of the kinase | Can be varied to determine the mechanism of inhibition. |
| Incubation Time | 30-120 minutes | Ensure the reaction is in the linear range. |
Cell-Based Assays: Confirming Target Engagement and Cellular Effects
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the compound can enter cells, engage its target in a physiological context, and exert a biological effect.[7]
Western Blotting for Downstream Signaling
Western blotting is a powerful technique to assess the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides strong evidence of target engagement and functional consequence.[9][10][11]
Principle: This protocol is designed to detect changes in the phosphorylation of a target protein in response to treatment with this compound.
Caption: Workflow for Western blot analysis of kinase inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line in 6-well plates and grow to 70-80% confluency. The choice of cell line should be based on the expression of the target kinase.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 4, 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).[10]
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[1][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[2][12]
Principle: Binding of this compound to its target kinase will increase the protein's thermal stability, resulting in more soluble protein remaining after a heat challenge.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).[12]
Protocol:
-
Cell Treatment:
-
Culture cells to a high density and treat with this compound or vehicle for a specified time.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.[12]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.[12]
-
-
Detection:
-
Analyze the soluble fractions by Western blotting using an antibody against the putative target kinase.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[12]
-
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can determine its inhibitory profile, identify its cellular targets, and elucidate its mechanism of action. Given the proven success of the pyrrolopyrimidine scaffold in kinase inhibitor development, a thorough investigation of this compound is warranted and may lead to the discovery of novel research tools and therapeutic leads.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. mdpi.com [mdpi.com]
- 4. sci-hub.box [sci-hub.box]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for Pyrrolo[3,2-d]pyrimidine Analogs in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological data or established cell culture protocols for the exact compound 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . The biological activity of substituted pyrrolopyrimidines is highly dependent on their specific substitution patterns, which determine their molecular target. This class of compounds is known to exhibit diverse mechanisms of action, including kinase inhibition and antifolate activity.
To provide a scientifically rigorous and useful guide, this document presents a detailed protocol for a well-characterized compound from the same structural family: a novel 5-substituted pyrrolo[3,2-d]pyrimidine that functions as a multi-targeted inhibitor of one-carbon metabolism . This protocol is based on established research and serves as an exemplary framework for investigating novel pyrrolopyrimidine derivatives, which can be adapted once the specific mechanism of action for this compound is determined.
Introduction: The Therapeutic Potential of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a "deazapurine" due to its structural similarity to purine nucleobases. This core structure is present in a variety of biologically active molecules with therapeutic potential.[1][2] Depending on the substitutions on the pyrrole and pyrimidine rings, these compounds can be engineered to selectively target a range of enzymes and receptors.
One of the most significant applications of this scaffold is in the development of antifolates, which are crucial in cancer chemotherapy.[3][4] Folate-dependent one-carbon (C1) metabolism is a fundamental cellular process that provides the necessary building blocks (e.g., purines, thymidylate, and glycine) for cell proliferation.[3] This pathway is often upregulated in cancer cells to sustain rapid growth, making it an attractive therapeutic target.
This guide focuses on a class of novel pyrrolo[3,2-d]pyrimidine inhibitors that dually target both mitochondrial and cytosolic C1 metabolism. Specifically, these compounds inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as key enzymes in the de novo purine biosynthesis pathway in the cytosol, such as glycinamide ribonucleotide formyltransferase (GARFTase).[3][4] By disrupting these critical metabolic nodes, these compounds effectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis.
Safety and Handling Precautions
Substituted 4-chloropyrrolopyrimidines are classified as potentially hazardous compounds. While a specific Safety Data Sheet (SDS) for this compound is not available, data from the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, indicates potential toxicity.[5][6]
GHS Hazard Statements:
-
May cause respiratory irritation.[5]
Recommended Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Protocol: Preparation and Application in Cell Culture
This section provides a comprehensive protocol for preparing and using a representative pyrrolo[3,2-d]pyrimidine inhibitor of C1 metabolism in a cell culture setting.
Preparation of Stock Solutions
The solubility of novel compounds can vary. It is essential to determine the optimal solvent. Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
Materials:
-
Pyrrolo[3,2-d]pyrimidine compound (powder form)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Use the following formula:
-
Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
-
Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of sterile DMSO.
-
Vortexing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid solubility if needed.
-
Sterilization: While DMSO is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for sensitive applications, although this may lead to some loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow for Cell Treatment
The following workflow outlines the general procedure for treating cultured cells with the pyrrolo[3,2-d]pyrimidine inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. One such scaffold, the pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine isostere, has garnered significant attention for its versatile applications in oncology. This document provides a detailed guide to the application of a specific derivative, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, and its related analogues in cancer research. While direct research on this exact molecule is emerging, we will extrapolate from the extensive studies on the broader class of halogenated and alkylated pyrrolo[3,2-d]pyrimidines to provide a comprehensive and actionable guide.
The pyrrolo[3,2-d]pyrimidine framework is a privileged structure in medicinal chemistry, in part because its deazapurine core mimics adenine, the natural ligand for ATP, making it an ideal candidate for designing kinase inhibitors.[1] However, recent groundbreaking research has illuminated a distinct and potent mechanism of action for this class of compounds: the targeted disruption of one-carbon (C1) metabolism, a critical pathway for cancer cell proliferation.[2][3]
Part 1: Core Mechanism of Action - Targeting One-Carbon Metabolism
Folate-dependent one-carbon (C1) metabolism is a complex network of interconnected pathways compartmentalized within the mitochondria and cytosol. This network is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly dividing cancer cells.[2][4] A key enzyme in this process is serine hydroxymethyltransferase (SHMT), which exists in both mitochondrial (SHMT2) and cytosolic (SHMT1) isoforms. SHMT2, in particular, is implicated in the oncogenic phenotype across a wide range of cancers, as it initiates the flow of C1 units from serine into the folate cycle.[2][3]
Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as potent, multi-targeted inhibitors that disrupt this vital metabolic pathway.[2][5] These agents not only inhibit SHMT1 and SHMT2 but can also target key enzymes in the cytosolic de novo purine biosynthesis pathway, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2][4] This multi-pronged attack effectively starves cancer cells of the essential building blocks needed for growth and proliferation.
The lead compound from this class, AGF347, has demonstrated significant in vivo antitumor efficacy in pancreatic tumor xenograft models, providing a compelling proof-of-concept for this therapeutic strategy.[2][4] The cellular pharmacology of these compounds is sophisticated, involving active transport into the cytosol, subsequent uptake into mitochondria, and metabolism into polyglutamated forms, which enhances their retention and inhibitory activity.[5]
Signaling Pathway Diagram: Inhibition of One-Carbon Metabolism
Caption: Pyrrolo[3,2-d]pyrimidines inhibit key enzymes in C1 metabolism.
Part 2: Alternative Applications in Cancer Research
While inhibition of C1 metabolism is a primary mechanism, the versatile pyrrolo[3,2-d]pyrimidine scaffold has been explored for other anticancer activities.
Antitubulin Activity
Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble, colchicine site microtubule depolymerizing agents.[6] These compounds disrupt the dynamics of microtubule assembly and disassembly, which is critical for mitosis, leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies have shown that pyrrolo[3,2-d]pyrimidine analogs can be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, with some compounds exhibiting nanomolar potency against cancer cell proliferation.[6][7] The 4-chloro group serves as a crucial synthetic handle to introduce various amine side chains, while methyl substitutions on the pyrrole ring can significantly enhance biological activity.[6]
Kinase Inhibition
The structural similarity of the pyrrolo-pyrimidine core to the purine ring of ATP makes it an excellent scaffold for developing kinase inhibitors.[1][8] While much of the literature focuses on the pyrrolo[2,3-d]pyrimidine isomer for this application, the underlying principle applies.[9][10][11] Modifications at the 4-position (where the chlorine atom resides) are critical for achieving potent and selective inhibition of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] The 6-methyl group on the pyrrole ring can influence the molecule's orientation and binding affinity within the ATP-binding pocket of the target kinase.
Part 3: Experimental Protocols and Methodologies
Protocol 1: Assessing Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol details a common method to evaluate the in vitro antiproliferative activity of this compound.
Rationale: The SRB assay is a simple, sensitive, and reproducible method for measuring cell density based on the measurement of cellular protein content. It is widely used in NCI-60 screening to determine the cytotoxic effects of novel compounds.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MIA PaCa-2 pancreatic, H460 lung, or HCT116 colon cancer cell lines) in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes on a plate shaker and measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol 2: Target Validation via Metabolic Rescue Assay
This protocol is designed to confirm that the cytotoxic effects of the compound are due to the inhibition of C1 metabolism.
Rationale: If the compound inhibits SHMT and/or de novo purine synthesis, its antiproliferative effects should be reversed by supplying the cells with the downstream metabolic products that they can no longer synthesize. Glycine is a product of the SHMT reaction, and adenosine can be salvaged to produce purine nucleotides.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1-3 from Protocol 1.
-
Rescue Condition Setup: Prepare parallel sets of treatment plates. To one set, add only the test compound dilutions. To other sets, co-administer the compound dilutions with a rescue agent:
-
Set A: Compound only
-
Set B: Compound + Glycine (e.g., 100-200 µM)
-
Set C: Compound + Adenosine (e.g., 50-100 µM)
-
Set D: Compound + Glycine + Adenosine
-
-
Incubation & Analysis: Follow steps 4-11 from Protocol 1.
-
Interpretation: Compare the IC₅₀ values across the different conditions. A significant rightward shift (increase) in the IC₅₀ value in the presence of glycine and/or adenosine indicates that the compound's primary mechanism of action is the inhibition of the targeted metabolic pathway.[2]
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity and target validation.
Part 4: Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated broad-spectrum activity with potencies ranging from nanomolar to low micromolar concentrations.
Table 1: Representative Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound Reference | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Key Findings |
| Halogenated Analogues[12][13] | MIA PaCa-2 (Pancreatic) | As low as 0.014 | Potent broad-spectrum activity. |
| Halogenated Analogues[12][13] | L1210 (Leukemia) | 6.0 | Lower toxicity compared to thienopyrimidine analogues. |
| N5-Substituted Analogues[12][13] | Various | 0.83 - 7.3 | Comparable activity to parent compounds but with significantly reduced toxicity (MTD = 40 mg/kg vs. 5-10 mg/kg). |
| AGF347 (Lead Compound)[2][4] | MIA PaCa-2 (Pancreatic) | Potent (nM range) | Significant in vivo efficacy with potential for complete tumor responses. |
Note: Data is compiled from studies on related halogenated pyrrolo[3,2-d]pyrimidines to illustrate the potential of the scaffold. Specific values for this compound would require direct experimental evaluation.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its utility is rooted in its structural versatility, allowing for the potent and multi-targeted inhibition of critical cancer pathways, most notably one-carbon metabolism. The 4-chloro position serves as a key synthetic handle for derivatization to optimize potency, selectivity, and pharmacokinetic properties, while methyl substitutions can enhance biological activity. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this compound class, from initial cytotoxicity screening to mechanistic validation. As research continues, these novel pyrrolo[3,2-d]pyrimidines may offer new hope in the treatment of challenging malignancies like pancreatic cancer.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Efficacy
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. The pyrrolo[3,2-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, often associated with kinase inhibition.[1][2][3][4][5][6] This guide outlines a strategic, multi-tiered approach, beginning with in vitro characterization and target validation, followed by mechanistic cellular assays, and culminating in in vivo efficacy studies using xenograft models. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data to support go/no-go decisions in a drug development pipeline.
Introduction: The Rationale for a Structured Efficacy Evaluation
The pyrrolo[3,2-d]pyrimidine core is a structural analog of purine, the fundamental building block of ATP. This structural similarity makes it an attractive scaffold for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[4] Several pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as kinase inhibitors for treating cancers and inflammatory diseases.[4][7][8] Given this precedent, a logical starting hypothesis is that this compound may exhibit anti-proliferative and pro-apoptotic effects through the inhibition of one or more protein kinases critical for cancer cell survival and proliferation.
Our experimental design is therefore structured to first identify the primary cellular effects of the compound, then to elucidate the molecular mechanism of action, and finally to assess its therapeutic potential in a preclinical in vivo setting.
Overall Experimental Workflow
The proposed workflow is a phased approach, where the results of each phase inform the design and execution of the subsequent phase. This ensures a cost-effective and scientifically sound evaluation of the compound's potential.
Caption: Phased approach for efficacy testing of the compound.
Phase 1: In Vitro Profiling and Target Identification
The initial phase focuses on determining the compound's anti-proliferative activity across a panel of cancer cell lines and identifying its potential kinase targets.
Cell Viability Assays
The first step is to assess the compound's ability to inhibit cell growth. Tetrazolium-based assays like MTT and XTT are robust, colorimetric methods for quantifying metabolically active cells.[9][10][11][12]
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., a panel representing different cancer types such as lung, breast, colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Add the diluted compound to the cells, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific).
-
Assay: Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | Value |
| MCF-7 | Breast | Value |
| HCT116 | Colon | Value |
| PANC-1 | Pancreatic | Value |
Kinase Profiling
Based on the pyrrolo[3,2-d]pyrimidine scaffold's known association with kinase inhibition, a broad kinase screen is essential for target identification.[1][2][4][5][6] Services like Eurofins' KinaseProfiler™ or Reaction Biology's kinase assay services provide comprehensive panels.[13][14]
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This is typically performed by a specialized contract research organization (CRO).
-
Assay Setup: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Kinase Reaction: Each kinase is incubated with its specific substrate and radiolabeled ATP ([γ-³³P]ATP) in the presence of the test compound or vehicle control.
-
Measurement: The incorporation of the radiolabeled phosphate into the substrate is measured, which is inversely proportional to the kinase's activity.
-
Data Analysis: Results are expressed as the percentage of inhibition relative to the vehicle control. "Hits" are typically defined as kinases inhibited by >50% or >75%.
Decision Point: If the compound demonstrates potent anti-proliferative activity (IC50 < 1 µM) and a selective kinase inhibition profile, it proceeds to Phase 2.
Phase 2: Mechanistic Elucidation in Cellular Context
This phase aims to confirm that the compound inhibits the identified target kinase(s) within the cell and that this inhibition leads to apoptosis.
Target Engagement and Pathway Modulation
Western blotting is a cornerstone technique to verify if the compound inhibits the phosphorylation of the target kinase's downstream substrates.[15][16][17]
Caption: Hypothesized mechanism of action via kinase inhibition.
Protocol 3: Western Blot for Phospho-Protein Levels
-
Cell Treatment: Treat a sensitive cell line (identified in Phase 1) with the compound at 1x, 5x, and 10x its IC50 value for a relevant time period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of the target's substrate overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein level of the substrate to ensure equal loading.
Apoptosis Induction
Confirmation that cell death occurs via apoptosis is crucial. This is typically assessed by detecting the cleavage of key apoptotic proteins like caspases and PARP.[16][17]
Protocol 4: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 3, typically using a longer treatment time (e.g., 24-48 hours).
-
Immunoblotting: Perform Western blotting as described above, using primary antibodies specific for:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bcl-2)
-
-
Analysis: An increase in the cleaved forms of Caspase-3 and PARP indicates the activation of the apoptotic cascade.[16]
Decision Point: If the compound shows clear evidence of on-target pathway inhibition at relevant concentrations and induces apoptotic markers, it is a strong candidate for in vivo testing.
Phase 3: In Vivo Efficacy Assessment
The final preclinical phase involves testing the compound's anti-tumor activity in a living organism. Cell line-derived xenograft (CDX) models are a standard and robust platform for this purpose.[18][19][20]
Protocol 5: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI).
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.
-
Excise tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % TGI | p-value |
| Vehicle Control | - | Value | - | - |
| Compound (Low Dose) | Value | Value | Value | Value |
| Compound (High Dose) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Conclusion
This structured experimental design provides a comprehensive framework for evaluating the efficacy of this compound. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can generate a robust data package. This approach maximizes the chances of identifying a viable drug candidate while efficiently allocating resources. A successful outcome from this workflow would provide strong justification for advancing the compound into investigational new drug (IND)-enabling studies.[20][21]
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 8. sci-hub.box [sci-hub.box]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. xenograft.org [xenograft.org]
- 21. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
Mastering the Purification of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Synthetic and Medicinal Chemists
Welcome to this in-depth technical guide on the purification of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a crucial building block in the synthesis of a wide range of biologically active molecules. As a senior application scientist with extensive experience in synthetic chemistry and purification sciences, I have designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource. This document moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices to empower you to troubleshoot and adapt these protocols to your specific needs.
The purity of this compound is paramount for the success of subsequent synthetic transformations and the biological activity of the final compounds. This guide will equip you with the knowledge and tools to achieve the desired purity through robust and validated purification methods.
Understanding the Impurity Profile: The Key to Effective Purification
The journey to a pure compound begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves the chlorination of 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃). Based on this, the primary impurities to consider are:
-
Unreacted Starting Material: 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. Due to its higher polarity (presence of a hydroxyl group), it can often be separated from the desired product.
-
Hydrolysis Product: The chloro group at the 4-position is susceptible to hydrolysis, reverting to the hydroxyl group of the starting material, particularly during aqueous workup procedures. Minimizing exposure to water and maintaining non-aqueous conditions are crucial.[1]
-
Regioisomers: Depending on the specificity of the synthetic route, the formation of other chloro-substituted isomers is a possibility, although typically in minor amounts. Chromatographic techniques are essential for separating these closely related compounds.
-
Phosphorous Byproducts: When using reagents like POCl₃, residual phosphorous-containing byproducts can contaminate the crude product. An aqueous workup is typically employed to remove these.
A visual representation of the primary impurities is provided below:
Caption: Common impurities in crude this compound.
Purification Strategies: A Two-Pronged Approach
A combination of recrystallization and column chromatography is often the most effective strategy for obtaining highly pure this compound. Recrystallization serves as an excellent bulk purification technique to remove major impurities, while column chromatography provides the high-resolution separation needed to eliminate trace impurities and closely related isomers.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical method for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Solvent Selection: The Cornerstone of Successful Recrystallization
The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at room temperature or below.
-
Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
The solvent should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the polarity of this compound and data from similar compounds, the following solvents are recommended for initial screening:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many heterocyclic compounds. The addition of water as an anti-solvent can effectively induce crystallization upon cooling. |
| Isopropanol | A slightly less polar alcohol than ethanol, which may offer better selectivity. |
| Acetonitrile | A polar aprotic solvent that can be effective for compounds with moderate polarity. |
| Toluene | A non-polar aromatic solvent that can be useful, especially if non-polar impurities are present. |
| Ethyl Acetate/Hexane | A common mixed-solvent system where ethyl acetate provides solubility and hexane acts as the anti-solvent. |
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing any particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound is precipitating above its melting point. | Reheat the solution to dissolve the oil, add more solvent, and allow to cool more slowly. |
| No Crystal Formation | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly add an anti-solvent. |
| Low Recovery | Too much solvent was used, or the compound is too soluble in the cold solvent. | Reduce the initial amount of solvent. Ensure the solution is thoroughly cooled before filtration. |
Column Chromatography: For High-Purity Applications
Column chromatography is an indispensable technique for achieving high levels of purity, especially for separating compounds with similar polarities, such as regioisomers. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Choosing the Right Conditions: Stationary and Mobile Phases
For the purification of this compound, a normal-phase chromatography setup is generally effective.
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective stationary phase for this class of compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
A study on the purification of the closely related 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine utilized a chloroform/methanol solvent system, which provides a strong starting point for optimization.[1]
Protocol 2: Column Chromatography of this compound
Caption: Workflow for column chromatography purification.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane or a mixture of hexane/ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). This will elute the target compound. The more polar starting material and hydrolysis product will elute later.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recommended Eluent Systems for Column Chromatography
| Eluent System | Gradient Profile | Comments |
| Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increasing to 5% Methanol in Dichloromethane. | A good starting point based on similar compounds.[1] |
| Hexane/Ethyl Acetate | Start with 10% Ethyl Acetate in Hexane, gradually increasing to 50% Ethyl Acetate. | A versatile system for compounds of moderate polarity. |
| Chloroform/Methanol | Start with 100% Chloroform, gradually increasing to 2-3% Methanol in Chloroform. | Another effective system for separating pyrrolopyrimidines.[1] |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest possible purity, especially for small-scale purifications or for separating challenging regioisomers, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
This guide provides a solid foundation for the purification of this compound. Remember that the optimal conditions may vary depending on the specific impurity profile of your crude material. Therefore, it is always recommended to perform small-scale optimization experiments before proceeding with a large-scale purification.
References
Topic: A Framework for Developing Biochemical and Cell-Based Assays for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Activity
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics.[1] Its structural similarity to purine enables it to effectively interact with the ATP-binding sites of a large family of enzymes, most notably protein kinases.[1][2] Several potent kinase inhibitors, including FDA-approved drugs for cancer and inflammatory diseases, are built upon this versatile framework.[1] Furthermore, derivatives of this scaffold have also shown activity against other critical enzyme classes, such as those involved in one-carbon metabolism.[3][4][5]
The introduction of novel substitutions, such as the 4-chloro and 6-methyl groups on the 5H-pyrrolo[3,2-d]pyrimidine ring, presents an opportunity to develop new chemical entities with unique selectivity and potency profiles. However, characterizing the biological activity of any new compound requires a systematic and rigorous assay development strategy.
This guide provides a comprehensive framework for elucidating the activity of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. It is designed not as a rigid set of instructions, but as a strategic workflow, guiding the researcher from initial target hypothesis through biochemical characterization and ultimately to physiologically relevant cellular validation. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our methods in authoritative standards.
Initial Target Hypothesis: Why Protein Kinases are the Primary Suspects
Given the prevalence of the pyrrolo[3,2-d]pyrimidine core in known kinase inhibitors, it is scientifically sound to hypothesize that protein kinases are the most probable target class for this compound.[1][2] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them a major focus of drug discovery.[6][7] Therefore, our initial assay strategy will be centered on robust, high-throughput methods for measuring kinase inhibition.
The diagram below illustrates a generic signaling cascade mediated by kinases. Inhibition at any point in this cascade can block downstream signaling, which is the therapeutic goal of a kinase inhibitor.
Caption: A hypothetical kinase signaling cascade targeted by a pyrrolopyrimidine inhibitor.
The Assay Development and Screening Funnel
A successful screening campaign follows a logical progression from broad, high-throughput biochemical screens to more focused, physiologically relevant cell-based assays. This "funnel" approach is designed to efficiently identify potent and cell-permeable compounds while eliminating false positives and artifacts early in the process.
Caption: The Assay Development Funnel, from high-throughput screening to functional validation.
Protocol 1: Primary High-Throughput Biochemical Screen
Principle: The first step is to determine if the compound can inhibit a purified kinase enzyme in vitro. We will use the Promega ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production corresponds to inhibition of the kinase. This format is highly sensitive, compatible with high-throughput screening (HTS), and less prone to interference from colored or fluorescent compounds than other methods.[6][8]
Methodology: ADP-Glo™ Kinase Assay
-
Assay Optimization (Pre-Screening):
-
Rationale: Before screening, the optimal concentrations of enzyme and substrate must be determined to ensure the reaction is in the linear range and sensitive to inhibition.
-
Enzyme Titration: Perform a matrix titration of the target kinase to find the concentration that yields a robust signal without being excessive.
-
Substrate Kₘ Determination: Determine the Michaelis constant (Kₘ) for the substrate and ATP. For inhibitor screening, it is crucial to run the reaction at or near the Kₘ of ATP, as this reflects physiological conditions and ensures sensitivity to ATP-competitive inhibitors.[8]
-
-
Screening Protocol (384-well format):
-
Add 2.5 µL of kinase solution (in reaction buffer) to each well of a 384-well plate.
-
Using an acoustic dispenser, add 25 nL of this compound (from a 10-point, 3-fold serial dilution, starting at 1 mM) or DMSO vehicle control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[8]
-
Initiate the kinase reaction by adding 2.5 µL of substrate/ATP solution (at 2x the final desired concentration).
-
Incubate for 1-2 hours at room temperature. The exact time should be determined during optimization to ensure <20% substrate turnover.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
Self-Validation and Data Analysis:
-
Controls: Each plate must include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).
-
Z'-Factor: Calculate the Z'-factor for each screening plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
IC₅₀ Determination: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Value | Description |
| Z'-Factor | 0.78 | Indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background | 150-fold | Demonstrates high assay sensitivity. |
| Compound IC₅₀ | See Table 2 | The concentration of inhibitor required for 50% inhibition. |
Table 1: Example Assay Validation Parameters.
Protocol 2: Orthogonal Confirmatory Biochemical Assay
Principle: To ensure the observed activity is not an artifact of the assay technology (e.g., inhibition of the luciferase enzyme in ADP-Glo™), hits must be confirmed using an independent, orthogonal method.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice.[9][10] They measure the phosphorylation of a fluorescently labeled substrate, and the time-resolved detection minimizes interference from compound auto-fluorescence.
Methodology: LanthaScreen™ TR-FRET Kinase Activity Assay
-
Assay Setup:
-
Add 5 µL of the compound dilution or DMSO control to a 384-well plate.
-
Add 5 µL of a 2X solution of kinase and a fluorescein-labeled substrate peptide.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the ratio against the inhibitor concentration to determine the IC₅₀.
-
Expected Outcome: A potent compound should yield a similar IC₅₀ value in both the ADP-Glo™ and TR-FRET assays, confirming it is a true inhibitor of the kinase enzyme.
Protocol 3: Cell-Based Target Engagement
Principle: A compound may be a potent inhibitor of a purified enzyme but fail in a cellular context due to poor membrane permeability or rapid efflux.[11] Therefore, the next critical step is to confirm that the compound can enter a living cell and bind to its intended target.[11][12][13] The NanoBRET™ Target Engagement assay is ideal for this, measuring the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[14]
Caption: Workflow for the NanoBRET™ Target Engagement cell-based assay.
Methodology: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
To the cells, add the NanoBRET™ Tracer (a fluorescently labeled ligand that also binds the kinase) and the test compound simultaneously.
-
Incubate the plate in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.
-
Add the NanoGlo® Substrate, which is cell-permeable and generates the donor luminescence signal.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
A competing compound will displace the tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio versus compound concentration to determine the cellular IC₅₀.
| Assay Type | Compound IC₅₀ (nM) | Interpretation |
| Biochemical (ADP-Glo™) | 15 nM | High potency against the isolated enzyme. |
| Cellular Target Engagement | 150 nM | Good cell permeability and target binding in a cellular milieu. |
Table 2: Example comparative data from biochemical and cell-based target engagement assays. A rightward shift in potency is common and expected.
Protocol 4: Cell-Based Functional Assay
Principle: The final step is to demonstrate that target engagement translates into a functional cellular outcome.[15] For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.[11][14] This can be measured using various techniques, including Western blotting or a quantitative cell-based ELISA.
Methodology: HTRF® Phospho-Substrate Assay
-
Cell Treatment:
-
Plate a relevant cell line (e.g., one that overexpresses the target kinase) in a 96-well plate.
-
Starve the cells of serum overnight to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells directly in the well using the provided lysis buffer.
-
Add the HTRF® detection reagents: a terbium-labeled antibody that recognizes the total substrate protein and a d2-labeled antibody that recognizes the phosphorylated form of the substrate.
-
Incubate at room temperature for 4 hours or overnight.
-
Read the plate on a TR-FRET-compatible reader.
-
Data Analysis and Expected Outcome:
-
Calculate the HTRF ratio, which reflects the amount of phosphorylated substrate relative to the total substrate.
-
An effective inhibitor will cause a dose-dependent decrease in the HTRF ratio, demonstrating functional inhibition of the signaling pathway. The resulting IC₅₀ should be in a similar range to the target engagement IC₅₀, providing a strong, multi-faceted validation of the compound's mechanism of action.
Troubleshooting & Advanced Considerations
-
Biochemical vs. Cellular Potency: It is common for compounds to be less potent in cellular assays than in biochemical ones.[11] A >10-fold shift may indicate issues with cell permeability, compound efflux (e.g., by P-gp pumps), or high intracellular ATP concentrations competing with the inhibitor.
-
Compound Solubility: Poor aqueous solubility can lead to artificially low potency. Always check for compound precipitation in assay buffers. The use of DMSO is standard, but its final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.[6][16]
-
Off-Target Effects: The pyrrolo[3,2-d]pyrimidine scaffold can bind to multiple kinases. Following confirmation of activity on the primary target, it is essential to perform a broad kinase panel screen to determine the compound's selectivity profile.
References
- 1. sci-hub.box [sci-hub.box]
- 2. chemimpex.com [chemimpex.com]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes & Protocols for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Abstract
These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in synthesizing biologically active molecules. The protocols herein are grounded in established laboratory safety principles and data extrapolated from structurally similar chlorinated heterocyclic compounds. The primary objective is to mitigate risks associated with the compound's potential toxicity and reactivity, ensuring personnel safety and experimental integrity.
Compound Profile and Scientific Context
Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The chloro-substituent at the 4-position of the pyrimidine ring is a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups. However, this reactive site, combined with the overall chemical nature of halogenated heterocycles, necessitates stringent safety protocols.
Due to the specific isomeric nature of this compound, comprehensive safety data is not widely published. Therefore, the guidance provided is based on the known properties of its close structural analogs, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and other chlorinated aza-aromatic systems.[1][2][3] A conservative approach to handling is mandated.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₆ClN₃ | Computed |
| Molecular Weight | 167.59 g/mol | Computed[4] |
| CAS Number | 1092790-26-8 | (Verify for specific isomer) |
| Appearance | Assumed to be an off-white to light-colored crystalline solid | Based on analogs[3][5] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF) and sparingly soluble in water | Based on analogs[3] |
| Melting Point | Not established; analogs decompose at >150-188 °C | Based on analogs[5][6] |
| Stability | Stable under recommended storage conditions; sensitive to strong acids, bases, and moisture | Based on analogs[3] |
Hazard Identification and Risk Assessment
The primary hazards are associated with its presumed toxicity and irritant properties, derived from data on analogous compounds.[7] The chloro-substituent enhances the electrophilicity of the pyrimidine ring, increasing its reactivity with biological nucleophiles, which is a potential mechanism for toxicity.
Table 2: GHS Hazard Classification Summary (Inferred from Analogs)
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | Danger / Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Source: Hazard classifications are extrapolated from safety data sheets for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][7][8]
Risk Assessment Summary:
-
Inhalation: High risk of respiratory tract irritation if handled as a powder outside of a contained environment.
-
Dermal Contact: Risk of skin irritation upon contact. Absorption through the skin may contribute to systemic toxicity.[2]
-
Ocular Contact: High risk of serious eye irritation or damage.
-
Ingestion: Presumed to be toxic if swallowed.[1][7] Accidental ingestion poses a significant risk.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the work area.[9] Regularly test these for proper function.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the final barrier between the researcher and the chemical.[10][11]
-
Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] A face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant splash risk.
-
Protective Clothing: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is required.[11]
-
Gloves: Double-gloving is required for all handling procedures.[10][11]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Heavier-duty, chemical-resistant nitrile or neoprene gloves.
-
Rationale: Double gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the contaminated outer glove without compromising the inner barrier.[10] Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during extended operations.[10]
-
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. For large-scale work or emergency situations like a major spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or greater) must be used by trained personnel.[12]
Protocols for Safe Handling and Use
Adherence to a standardized protocol minimizes variability and risk.
Protocol: Weighing and Preparing Stock Solutions
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the fume hood before retrieving the compound from storage.
-
-
Weighing:
-
Ensure the analytical balance is placed in a draft-shielded enclosure, preferably within the fume hood.
-
Carefully transfer the required amount of solid this compound to a tared weigh boat or vial using a clean spatula. Avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Place the vial containing the weighed solid into a secondary container (e.g., a small beaker).
-
Slowly add the desired solvent to the vial using a pipette.
-
Cap the vial securely and mix using a vortexer until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any affected surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a dry cloth.
-
Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in the designated solid hazardous waste container.
-
-
Scientist's Note (Causality): Performing all steps in a fume hood is the primary engineering control against inhalation exposure.[2] Adding the solvent to the solid minimizes the potential for splashing reactive material out of the container. The use of secondary containment provides an extra layer of protection against spills during transport and handling.
Secure Storage and Stability
Improper storage can lead to compound degradation, compromising experimental results and potentially creating new, unknown hazards.
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Slows potential degradation pathways. Refrigeration is a common recommendation for complex organic molecules.[6][9] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | The chloro-substituent can be sensitive to hydrolysis in the presence of atmospheric moisture.[3][13] An inert atmosphere prevents this and oxidative degradation. |
| Light | Protect from light (Amber vial) | Many complex organic molecules are light-sensitive. Protection from light prevents photochemical decomposition. |
| Container | Tightly sealed, clearly labeled vial | Prevents contamination and exposure to air/moisture. Proper labeling is critical for safety and inventory management.[1] |
| Location | Store in a designated, ventilated, and locked cabinet or refrigerator away from incompatible materials. | Prevents unauthorized access and accidental mixing with incompatible chemicals like strong oxidizing agents or bases.[1][2] |
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce its impact.
Personnel Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person a small amount of water to drink. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Chemical Spill Management
The response protocol depends on the scale of the spill.
-
Minor Spill (< 100 mg):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[2][16]
-
Working from the outside in, carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (> 100 mg or any spill outside of a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or creates dust, close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department and notify your supervisor immediately.
-
Do not attempt to clean up the spill yourself. Wait for trained emergency response personnel.[17]
-
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats, spill cleanup material) must be placed in a clearly labeled, puncture-resistant, and sealable hazardous waste container.[2][14]
-
Liquid Waste: Unused solutions or solvent rinsates must be collected in a compatible, labeled hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Disposal: All waste containers must be sealed and disposed of through your institution's official hazardous waste management program. Do not dispose of this chemical down the drain.[8]
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C7H6ClN3 | CID 59424505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 6. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE CAS#: 84905-80-6 [m.chemicalbook.com]
- 7. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. safety.charlotte.edu [safety.charlotte.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Synthesis
Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division
Welcome to the technical support center for the synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Pyrrolo[3,2-d]pyrimidines are a vital class of heterocyclic compounds, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1] The successful synthesis of this chloro-intermediate is a critical step for further functionalization and drug discovery efforts.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you optimize your reaction yields and product purity.
General Synthetic Workflow
The most common and established route to this compound involves the chlorination of its corresponding hydroxyl precursor, 6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). While effective, this step is often the primary source of yield loss and impurities if not carefully controlled.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My chlorination reaction is incomplete. I see significant amounts of starting material (6-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one) remaining after the reaction. How can I improve conversion?
Plausible Causes:
-
Insufficient Reagent: The stoichiometry of phosphorus oxychloride (POCl₃) may be too low to drive the reaction to completion.
-
Low Reaction Temperature: The activation energy for the conversion of the lactam to the chloro-enamine intermediate may not be reached, resulting in a sluggish reaction.
-
Poor Solubility: The starting pyrimidinone may have poor solubility in POCl₃ alone, limiting its availability to react.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
Recommended Solutions & Scientific Rationale:
-
Increase Reaction Temperature and Time: Most established protocols heat the reaction mixture to reflux in POCl₃ (b.p. 106 °C) for 1 to 4 hours.[4][5][6] This ensures the reaction has sufficient thermal energy to proceed to completion. Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Add a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can serve two purposes. First, it acts as a catalyst. Second, it neutralizes the HCl gas that is generated in situ, which can sometimes inhibit the reaction progress.[7] A typical protocol involves adding 1.5 equivalents of DIPEA after warming the initial mixture.[8]
-
Use a High-Boiling Co-Solvent: To improve solubility and achieve higher reaction temperatures, an inert, high-boiling co-solvent like toluene can be added.[8] This is particularly useful for larger-scale reactions where solubility can be a significant issue.
Question 2: The reaction mixture turns into a dark brown or black tar during the heating process. What causes this, and how can it be minimized?
Plausible Causes:
-
Thermal Decomposition: Pyrrole rings, especially when activated, can be sensitive to strong acid and high temperatures, leading to polymerization or decomposition. The combination of POCl₃ and heat creates harsh conditions that can degrade the starting material or product.
-
Presence of Moisture: Any residual water in the starting material or glassware will react exothermically with POCl₃, potentially creating localized hot spots that accelerate decomposition.
Recommended Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: This is the most critical parameter. Thoroughly dry all glassware in an oven before use. Ensure your starting pyrimidinone is completely dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4][5]
-
Strict Temperature Control: While reflux is often necessary, avoid excessive or uncontrolled heating. Use an oil bath with a thermocouple for precise temperature regulation. If using a co-solvent, the reaction may be run at a more controlled temperature (e.g., 50 °C) for a longer duration.[8]
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction closely by TLC and proceed to the workup as soon as the starting material has been consumed.
Question 3: The workup procedure is hazardous. Quenching the excess POCl₃ with ice is highly exothermic and difficult to control. Is there a safer method?
Plausible Causes:
-
The hydrolysis of phosphorus oxychloride is an extremely vigorous and exothermic reaction, releasing large amounts of heat and corrosive HCl gas. Pouring water or ice directly into the hot reaction mixture is exceptionally dangerous.
Recommended Solutions & Scientific Rationale:
-
Remove Excess POCl₃ First: Before quenching, cool the reaction mixture to room temperature and remove the bulk of the unreacted POCl₃ under reduced pressure (e.g., using a rotary evaporator with appropriate safety measures like a base trap).[7] This dramatically reduces the amount of reagent that needs to be quenched, making the subsequent steps much safer.
-
Perform a "Reverse Quench": The safest way to neutralize the remaining reaction mixture is to add it slowly and portion-wise to a large volume of crushed ice or an ice-water slurry with vigorous stirring.[5][7] This method ensures that the ice is always in vast excess, allowing it to absorb the heat of hydrolysis effectively and keeping the temperature low.
-
Controlled Neutralization: After the quench, the resulting acidic solution must be neutralized. Use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[7] Add the base slowly while keeping the mixture in an ice bath to control the exotherm from the acid-base neutralization. Adjust the final pH to approximately 7-8.[5][7]
Caption: Troubleshooting logic for the chlorination step.
Question 4: I have a low isolated yield after workup and purification. Where could I be losing my product?
Plausible Causes:
-
Premature Precipitation: The product may precipitate out of the aqueous solution during neutralization and become trapped with inorganic salts, making extraction difficult.
-
Product Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially if the pH becomes too high or if the mixture is not kept cold during neutralization.
-
Inefficient Extraction: The product may have moderate aqueous solubility, leading to incomplete extraction into the organic phase.
-
Purification Losses: The product may be lost during silica gel chromatography due to streaking or irreversible adsorption, or during recrystallization if an inappropriate solvent system is used.
Recommended Solutions & Scientific Rationale:
-
Optimize Extraction: After neutralization, extract the product multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Combining the organic layers, washing with brine, and drying over anhydrous sodium sulfate is a standard and effective procedure.
-
Careful pH and Temperature Control: Maintain a temperature of 0-10 °C throughout the neutralization process.[7] Carefully monitor the pH and do not exceed pH 8 to minimize hydrolysis of the desired chloro-product.
-
Effective Purification Strategy:
Frequently Asked Questions (FAQs)
Q: What are the critical parameters to control for a successful chlorination reaction?
A: Based on extensive experience, the three most critical parameters are:
-
Strictly Anhydrous Conditions: Moisture is the primary enemy of this reaction.
-
Temperature Control: Both during the reaction (to prevent decomposition) and the workup (to prevent hydrolysis and control the exotherm).
-
Controlled Workup: A reverse quench followed by slow, cold neutralization is essential for both safety and yield.
Table 1: Summary of Optimized Chlorination Conditions
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Reagent | Phosphorus Oxychloride (POCl₃) | Standard, effective chlorinating agent | [4][5][6] |
| Stoichiometry | Used as solvent or with >3 equivalents | Ensures complete conversion | [4][5] |
| Catalyst (Optional) | N,N-diisopropylethylamine (DIPEA) (~1.5 eq.) | Accelerates reaction, neutralizes HCl | [7][8] |
| Temperature | 50 °C to Reflux (~106 °C) | Provides sufficient activation energy | [5][6][8] |
| Reaction Time | 1 - 4 hours (TLC monitored) | Ensures reaction goes to completion | [4][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture | [4][5] |
Q: Are there alternative chlorinating agents to POCl₃?
A: While POCl₃ is the most widely reported and reliable reagent for this specific transformation, other chlorinating systems like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier conditions) can also be used for converting amides and lactams to their corresponding chloro-derivatives. However, for the pyrrolo[3,2-d]pyrimidin-4-one core, POCl₃ remains the industry and academic standard due to its high efficacy.
Q: How can I reliably confirm the structure and purity of the final product?
A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of starting material. Expected proton signals include the N-H proton (often broad), two distinct pyrrole protons, and the methyl group singlet.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic isotopic pattern of a chlorine-containing compound ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio).[4][5]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the final product.[4][5]
-
Thin-Layer Chromatography (TLC): To assess purity and determine the appropriate solvent system for column chromatography.
By carefully considering the causal relationships behind common experimental failures and implementing these validated protocols, researchers can significantly improve the yield, purity, and safety of their this compound synthesis.
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
overcoming solubility issues with 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Introduction
Welcome to the technical support resource for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this heterocyclic compound in their experimental workflows. As a substituted pyrrolopyrimidine, this molecule belongs to a class of compounds known for its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3]
A common and critical challenge encountered with this and similar heterocyclic compounds is poor aqueous solubility.[4][5] This property can significantly impact biological assay results, hinder formulation development, and lead to inconsistent data. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility challenges, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS). What is the first and most critical step I should take?
A1: The standard and most effective initial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent due to its powerful ability to dissolve a wide array of organic molecules, including heterocyclic compounds.[6][7]
Causality: The pyrrolo[3,2-d]pyrimidine core is largely nonpolar, making it hydrophobic and thus poorly soluble in aqueous media. DMSO is a polar aprotic solvent that can effectively disrupt the crystal lattice of the solid compound and solvate the molecule. From this concentrated stock (e.g., 10-50 mM), you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your assay is low enough to be biologically inert, typically below 0.5% v/v.[6]
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What is happening and how can I fix it?
A2: This is a very common phenomenon known as "precipitation upon dilution."[6] It occurs because while the compound is soluble in the DMSO stock, its concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium. The organic solvent is diluted, and the compound crashes out of the solution as it comes into contact with the unfavorable aqueous environment.
Here are several strategies to address this, starting with the simplest:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Technique: The method of mixing matters. Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the small volume of DMSO stock to a rapidly vortexing tube of buffer. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation. A stepwise dilution, where the DMSO stock is first diluted into a smaller volume of buffer before being added to the final volume, can also be effective.[8]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can increase the compound's solubility.[9] Besides DMSO, ethanol is a common choice. You may need to create a matrix of conditions to find the lowest percentage of co-solvent that maintains solubility without affecting your assay.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy. The pyrrolo[3,2-d]pyrimidine scaffold contains basic nitrogen atoms.[10][11] At a pH below the compound's pKa, these nitrogens can become protonated, forming a more polar and thus more water-soluble salt.[12]
Mechanism: Nitrogen-containing heterocycles are typically weak bases.[13][14] Protonation of the nitrogen atoms introduces a positive charge, which significantly increases the molecule's polarity and its ability to form favorable interactions with water molecules. Many kinase inhibitors, for example, are weak bases and are more soluble at a lower pH.[6] You should test a range of acidic buffers (e.g., pH 4.0-6.5) to find a pH that enhances solubility while remaining compatible with your biological system.
Q4: What are some more advanced strategies if basic troubleshooting fails?
A4: If you continue to face solubility issues, particularly for in vivo studies or complex assays, you may need to explore formulation-based approaches. These methods aim to create stable preparations of the drug that enhance its apparent solubility and bioavailability.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[12][16]
-
Amorphous Solid Dispersions: This advanced technique involves dispersing the drug in an inert carrier, typically a hydrophilic polymer, to create a stabilized amorphous form.[5] The amorphous state of a drug has higher energy and is generally more soluble than its stable crystalline form.[17]
Troubleshooting Guide: Quick Reference
| Symptom | Probable Cause | Recommended Solutions |
| Compound will not dissolve in aqueous buffer. | High lipophilicity and low polarity of the pyrrolopyrimidine core. | Prepare a concentrated stock solution in 100% DMSO, DMF, or Ethanol.[6][7] |
| Compound precipitates upon dilution of organic stock into aqueous buffer. | The final concentration exceeds the thermodynamic aqueous solubility limit. | 1. Reduce the final compound concentration. 2. Optimize the dilution protocol (e.g., add stock to vortexing buffer).[8] 3. Modify the buffer: adjust pH downwards or add a co-solvent.[10] |
| Solution is clear initially but becomes cloudy or shows precipitate over time. | The solution is supersaturated and not at thermodynamic equilibrium. The compound is slowly crashing out. | 1. Further reduce the final concentration. 2. Increase the percentage of co-solvent if the assay allows. 3. Use a solubilizer like a surfactant (e.g., Tween® 80), if compatible with the assay.[15] |
| Inconsistent or non-reproducible results between experiments. | Variable precipitation of the compound is leading to inconsistent effective concentrations. | 1. Visually inspect all solutions for precipitation before each use. 2. Prepare fresh dilutions from the organic stock for each experiment. 3. Meticulously standardize your dilution protocol. |
| Low or no biological activity observed at expected concentrations. | The actual concentration of the soluble, active compound is much lower than the nominal concentration due to precipitation. | Address the underlying solubility issues using the steps outlined above. Determine the kinetic solubility of the compound in your final assay buffer to understand its true soluble limit. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder in a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Inspect and Store: Visually inspect the solution to ensure it is clear and free of any particulate matter. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Addressing Solubility Issues
The following diagram outlines a systematic approach to troubleshooting solubility, from initial stock preparation to final solution optimization.
Caption: A systematic workflow for preparing and troubleshooting solutions of this compound.
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely published, we can present illustrative data based on the known behavior of similar pyrrolopyrimidine and kinase inhibitor scaffolds.[5][7][8] The following tables are provided as examples for how to structure and present your own experimental findings.
Table 1: Illustrative Solubility in Common Solvents
| Solvent | Expected Solubility (µg/mL) | Classification |
| Water | < 1 | Practically Insoluble |
| PBS (pH 7.4) | < 1 | Practically Insoluble |
| DMSO | > 50,000 | Very Soluble |
| DMF | > 50,000 | Very Soluble |
| Ethanol | ~5,000 | Soluble |
| Methanol | ~2,000 | Sparingly Soluble |
Table 2: Illustrative Effect of pH on Apparent Aqueous Solubility
| Aqueous Buffer | Apparent Solubility (µM) | Fold Increase (vs. pH 7.4) |
| 50 mM Phosphate (pH 7.4) | < 0.1 | - |
| 50 mM Acetate (pH 5.5) | 5.2 | > 50x |
| 50 mM Acetate (pH 4.5) | 15.8 | > 150x |
References
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. srinichem.com [srinichem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this crucial synthetic step. As a key intermediate in the development of various therapeutic agents, ensuring a high-yield and high-purity synthesis is paramount. This document offers a structured approach to identifying and resolving common experimental challenges.
I. Reaction Overview: The Chlorination of 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity.
Technical Support Center: Crystallization of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the crystallization of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques needed to overcome common challenges and achieve high-purity crystalline material consistently.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during the crystallization of this compound.
Question 1: My compound "oils out" of the solution instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent. The resulting oil is a supersaturated solution of the compound in the solvent, which can be difficult to crystallize.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the addition of a large amount of anti-solvent can create a level of supersaturation that is too high, favoring the formation of an oil over an ordered crystal lattice. To mitigate this, slow down the cooling rate or add the anti-solvent more slowly to maintain a lower level of supersaturation.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power, even at lower temperatures. A good crystallization solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[2][3] Ensure your starting material is as pure as possible before attempting crystallization.
Recommended Actions:
-
Re-heat and Dilute: If your compound has oiled out, reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer. Slow cooling is crucial for allowing molecules the time to orient themselves into a crystal lattice.
-
Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. For heterocyclic compounds, solvent systems like ethanol, toluene, or mixtures such as hexane/ethyl acetate or hexane/THF can be good starting points.[1]
Question 2: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The lack of crystal formation, even upon cooling, indicates that the solution has not reached the necessary conditions for nucleation, the first step in crystallization.[2][4] This can be due to insufficient supersaturation or a high energy barrier for nucleation.
Causality and Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. The concentration of the solute must exceed its solubility at that temperature to drive crystallization.[2][4]
-
High Nucleation Barrier: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically unfavorable.
Recommended Actions:
-
Induce Nucleation:
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.[5]
-
Anti-solvent Addition: If using a mixed solvent system, slowly add more of the anti-solvent.
-
-
Extended Cooling: Allow the solution to stand undisturbed at a low temperature (e.g., in a freezer) for a longer period (24 hours or more).[5]
Question 3: The crystals I obtained are very fine needles. How can I get larger, more well-defined crystals?
Answer:
The formation of fine needles is often a result of rapid crystal growth, which can be influenced by high levels of supersaturation and the presence of certain impurities.[3][6] While needles are crystalline, their high surface area can make them difficult to filter and dry, and they may trap more impurities.
Causality and Solutions:
-
Rapid Nucleation and Growth: High supersaturation leads to the rapid formation of many small nuclei, which then grow quickly without forming large, well-defined crystals.
-
Impurity Effects: Structurally related impurities can adsorb to specific faces of a growing crystal, inhibiting growth in certain directions and promoting a needle-like morphology.[3][6]
Recommended Actions:
-
Reduce Supersaturation: Use a slower cooling rate or a solvent system where the compound's solubility is not drastically different between hot and cold temperatures.
-
Recrystallization: Dissolve the needle-like crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process often results in larger and purer crystals.
-
Purify the Starting Material: If impurities are suspected, consider purifying the crude product by another method, such as column chromatography, before crystallization.
Question 4: My final crystalline product has low purity. What are the likely causes and how can I improve it?
Answer:
Low purity in a crystallized product can result from several mechanisms of impurity incorporation.[7] Understanding the potential cause is key to developing a strategy for improvement.
Causality and Solutions:
-
Surface Adsorption: Impurities may adsorb to the surface of the crystals. This is more common with crystals that have a high surface area-to-volume ratio, like fine needles.
-
Inclusions: Pockets of mother liquor, which is rich in impurities, can become trapped within the growing crystals.[7] This is more likely to occur during rapid crystal growth.
-
Co-crystallization: If an impurity is structurally very similar to the target compound, it may be incorporated into the crystal lattice itself.
Recommended Actions:
-
Washing: Ensure the crystals are washed thoroughly with a cold, poor solvent in which the compound is not very soluble but the impurities are. This can remove surface-adsorbed impurities.
-
Reslurrying: Suspending the crystals in a fresh, cold solvent can help to wash away surface impurities and may even allow for the removal of some included impurities if there is some surface dissolution and regrowth.[3]
-
Slower Crystallization: A slower crystallization process reduces the likelihood of inclusions.
-
Solvent Selection: Choose a solvent system where the impurities are highly soluble, even at low temperatures, to keep them in the mother liquor.
Frequently Asked Questions (FAQs)
What are the best solvent systems for crystallizing this compound?
For heterocyclic compounds like this, a range of organic solvents can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for screening include:
-
Single Solvents: Toluene, ethyl acetate, methanol, ethanol, and acetonitrile.[1][5]
-
Mixed Solvent Systems: These systems, often consisting of a "solvent" and an "anti-solvent," can be very effective. Common combinations include:
How does temperature control affect the crystallization process?
Temperature is a critical parameter as it directly influences solubility, supersaturation, nucleation, and crystal growth rates.[2][4]
-
High Temperatures: Increase solubility, allowing you to dissolve the compound.
-
Cooling Rate: A slow cooling rate generally leads to fewer, larger, and purer crystals. A rapid cooling rate tends to produce many small crystals that may have a higher level of impurities.
What is polymorphism, and should I be concerned about it for this compound?
Data and Protocols
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Comments |
| Alcohols | Methanol, Ethanol | Good for moderately polar compounds. |
| Esters | Ethyl Acetate | A versatile solvent for a wide range of organic compounds.[1] |
| Aromatic Hydrocarbons | Toluene | Often promotes good crystal growth for aromatic compounds.[1][10] |
| Halogenated Solvents | Dichloromethane (DCM) | Often used in combination with an anti-solvent like hexane.[8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Often used as part of a mixed solvent system.[1] |
| Ketones | Acetone | Another versatile solvent for many organic compounds.[1] |
| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | Use with caution as high solubility can make crystallization difficult.[11][12] |
| Alkanes | Hexane, Heptane | Typically used as anti-solvents. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the compound dissolves completely. If it doesn't dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Vapor Diffusion for Difficult-to-Crystallize Compounds
This method is useful when the compound is soluble in most common solvents.
-
Preparation: Dissolve the compound in a small amount of a good solvent (e.g., DMF or DCM) in a small, open vial.[12]
-
Setup: Place this vial inside a larger, sealed container (like a beaker covered with parafilm or a jar).
-
Anti-solvent: Add a layer of an anti-solvent (a volatile solvent in which the compound is insoluble, e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
Visualizations
Diagram 1: Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 4. helgroup.com [helgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.
Overview of the Core Synthesis
The primary and most established method for synthesizing this compound involves the direct chlorination of its precursor, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃), often used in excess and serving as both the chlorinating agent and the reaction solvent.[1][2][3] While straightforward in principle, this reaction is sensitive to conditions, particularly during the workup phase, where the majority of side reactions and yield loss can occur.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Question 1: My reaction seems incomplete. TLC analysis shows significant starting material even after prolonged reflux. What's going wrong?
Answer:
-
Root Cause Analysis: Incomplete conversion is one of the most frequent challenges. The hydroxyl group of the pyrimidinone precursor acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphate ester intermediate. This intermediate is then displaced by a chloride ion. This process can be hampered by several factors:
-
Insufficient Reagent Activity: While POCl₃ is powerful, its efficacy can be reduced by adventitious moisture. Ensure you are using a fresh, dry bottle of POCl₃.
-
Sub-optimal Temperature: The reaction generally requires heating to reflux to proceed at a reasonable rate.[2] Ensure your reaction temperature is consistently at or near the boiling point of POCl₃ (~106 °C).
-
Use of a Co-solvent: While POCl₃ can be used as the solvent, some procedures dilute it with high-boiling, inert solvents. This lowers the concentration of the reagent and may require higher temperatures or longer reaction times. For this scale of reaction, using POCl₃ as the solvent is often most effective.[4]
-
Role of Additives: The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can accelerate the reaction. The base activates the substrate by deprotonating the hydroxyl group, making it a more potent nucleophile towards POCl₃.[5]
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible.
-
Increase Temperature/Time: Ensure the reaction is refluxing vigorously for at least 1-4 hours, monitoring by TLC until the starting material spot is consumed.[1][2]
-
Consider an Additive: If the reaction remains sluggish, consider adding 1.0-1.2 equivalents of a high-boiling tertiary amine like N,N-diethylaniline to the reaction mixture.
-
Consider PCl₅: For exceptionally stubborn substrates, adding a small amount of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture.[6] PCl₅ helps to drive the formation of the key reactive intermediates.
-
Question 2: My yield is low, and I've isolated the starting material, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one, as the major byproduct. What causes this reversion?
Answer:
-
Root Cause Analysis: The C4-Cl bond in the product is highly susceptible to nucleophilic aromatic substitution. The primary culprit for the reversion to the starting material is hydrolysis during the aqueous workup. After the reaction is complete, the excess POCl₃ must be quenched. This is typically done by slowly adding the reaction mixture to ice water.[3] This process is extremely exothermic and generates hydrochloric acid (HCl) and phosphoric acid. In this acidic aqueous environment, water can act as a nucleophile, attacking the C4 position and displacing the chloride, thus regenerating the hydroxyl group.
-
Preventative Measures & Optimized Workup:
-
Controlled Quenching: The key is to minimize the time the product spends in an acidic aqueous environment.
-
Pour the cooled reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat from the highly exothermic quench of POCl₃.
-
Do not let the quenched mixture sit for an extended period before neutralization.
-
-
Rapid Neutralization: Immediately following the quench, neutralize the acidic solution. The most common method is the slow addition of concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is approximately 8.[2][3] This must be done while keeping the mixture cool in an ice bath. The basic pH deprotonates any protonated product and precipitates the neutral organic compound, while also preventing acid-catalyzed hydrolysis.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the solid completely under vacuum.[2]
-
Caption: Key side reactions originating from the main synthetic path.
Question 3: My final product is a dark, oily, or tarry substance that is difficult to purify. How can I obtain a clean, solid product?
Answer:
-
Root Cause Analysis: The formation of dark, insoluble tars is typically a sign of product or intermediate degradation. Pyrrole and pyrimidine rings, especially when activated, can be sensitive to prolonged exposure to strong, hot acid (like POCl₃).[2] Overheating or extending the reaction time unnecessarily can lead to polymerization or decomposition. Furthermore, an improperly executed workup can also result in an impure product that is difficult to handle.
-
Troubleshooting and Purification:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the workup without undue delay.
-
Temperature Control: Do not exceed the reflux temperature of POCl₃. Use a heating mantle with a temperature controller for precise regulation.
-
Efficient Workup: A rapid and cold workup, as described in Question 2, is critical. A slow, hot quench is a primary cause of tar formation.
-
Purification Strategy:
-
Initial Isolation: After filtration and drying, the crude product may still be discolored. An initial trituration or slurry with a solvent like ethyl acetate or diethyl ether can help remove some colored impurities.
-
Column Chromatography: If the product is still impure, silica gel column chromatography is an effective purification method. A typical eluent system is a gradient of ethyl acetate in hexanes.[2][3]
-
Recrystallization: For final polishing, the product can often be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with Phosphorus Oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The quenching process is highly exothermic and releases HCl gas; ensure the quench is performed slowly, in an ice bath, and within the fume hood.
Q: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride? A: While other chlorinating agents can convert hydroxyl groups to chlorides, POCl₃ is particularly effective for heteroaromatic systems like pyrimidinones and is the most widely reported reagent for this class of compounds.[4][5] Its high boiling point allows for reactions to be run at elevated temperatures without needing a sealed vessel. Thionyl chloride may also work but can sometimes lead to different side product profiles, including potential chlorination on the pyrrole ring under certain conditions.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The proton NMR should show characteristic shifts for the pyrrole and pyrimidine protons.[2][3]
-
Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a monochlorinated compound (~3:1 ratio for [M]+ and [M+2]+ peaks).[2][3]
-
TLC/LC-MS: To assess purity and identify any byproducts.
-
Melting Point: A sharp melting point is indicative of high purity.
Summary of Recommended Reaction Conditions
The table below summarizes typical conditions for the chlorination step. Researchers should optimize these parameters for their specific scale and setup.
| Parameter | Recommended Range | Rationale & Notes |
| Reagent | Phosphorus Oxychloride (POCl₃) | Serves as both chlorinating agent and solvent.[2][3] |
| Equivalents of POCl₃ | 5 - 20 eq. (used as solvent) | A large excess ensures the reaction goes to completion. |
| Temperature | 100 - 110 °C (Reflux) | Required for sufficient reaction rate.[1][2] |
| Reaction Time | 1 - 4 hours | Monitor by TLC to avoid degradation from prolonged heating. |
| Additive (Optional) | 1.0-1.2 eq. N,N-diethylaniline | Can accelerate the reaction for less reactive substrates.[5] |
| Workup Quench | Crushed Ice | Dissipates heat from the exothermic reaction with water. |
| Workup Neutralization | Conc. NH₄OH or Sat. NaHCO₃ | Rapidly brings pH to ~8 to prevent hydrolysis and precipitate the product.[2] |
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Stability in Solution
Welcome to the technical support guide for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with this compound in solution. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Overview of Chemical Stability
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2] As with many chlorinated heterocyclic compounds, its stability in solution can be a critical factor for successful experimental outcomes and the reliability of biological data.
The primary mode of degradation for this class of compounds is often hydrolysis of the chloro substituent, leading to the formation of the corresponding hydroxypyrrolopyrimidine. This reaction is highly dependent on the solution's properties, including pH, solvent composition, and temperature. Understanding these factors is paramount to maintaining the compound's integrity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by:
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the compound.[3][4]
-
Solvent System: The choice of solvent is critical. Protic solvents, especially water, can participate in nucleophilic substitution reactions, leading to the replacement of the chlorine atom. Aprotic solvents are generally preferred for storage and handling.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at lower temperatures can significantly slow down decomposition.[5]
-
Light Exposure: While less common for this specific class, some heterocyclic compounds are susceptible to photodegradation. It is good practice to protect solutions from light.
Q2: My compound appears to be degrading in my aqueous buffer. What is happening and how can I prevent it?
A2: Degradation in aqueous buffers is most likely due to hydrolysis of the C4-chloro group to a hydroxyl group. This is a common pathway for chloropyrimidines.[6] The rate of this hydrolysis is pH-dependent.[3][7]
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for stability. Generally, a slightly acidic to neutral pH (around 6.0-7.0) may be more favorable than alkaline conditions.[8] Conduct a pH stability study by preparing small-scale solutions of your compound in buffers of varying pH and analyzing them over time by HPLC or LC-MS.
-
Minimize Water Content: If your experimental conditions allow, consider using a co-solvent system to reduce the water activity. For example, preparing a concentrated stock solution in an aprotic solvent like DMSO and then diluting it into the aqueous buffer immediately before use can minimize the time the compound is exposed to aqueous conditions.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow the degradation rate.
Q3: What are the recommended solvents for preparing stock solutions and for long-term storage?
A3: For long-term storage, it is crucial to use anhydrous aprotic solvents.
| Solvent | Suitability for Stock Solution | Rationale |
| Dimethyl Sulfoxide (DMSO) | Excellent | High solubility for many organic compounds and is aprotic. Ensure use of anhydrous grade.[6] |
| Dimethylformamide (DMF) | Good | Another suitable aprotic polar solvent. Use anhydrous grade. |
| Ethanol/Methanol | Fair (Short-term) | Protic nature can lead to slow solvolysis over time. Best for immediate use after preparation.[6] |
| Water | Poor (for storage) | Directly participates in hydrolysis. Only for immediate use in assays.[6] |
Storage Protocol:
-
Prepare stock solutions in anhydrous DMSO or DMF.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C in tightly sealed vials.[9]
Q4: How can I detect and quantify the degradation of my compound?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
Experimental Protocol: Stability Analysis by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent system of interest.
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time. The primary degradation product is expected to be the corresponding 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC. | Hydrolysis in aqueous or protic solvent. | Prepare fresh solutions for each experiment. Use anhydrous aprotic solvents for stock solutions. Minimize exposure time to aqueous media. |
| Multiple new peaks appearing in the chromatogram. | Complex degradation pathways or reaction with buffer components. | Identify the structures of the degradation products using LC-MS. This can provide insight into the degradation mechanism. Evaluate buffer components for reactivity. |
| Inconsistent biological assay results. | On-plate degradation of the compound during the assay incubation. | Reduce incubation times if possible. Perform control experiments to assess compound stability under the exact assay conditions (media, temperature, plate type). |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. Assess the kinetic solubility of the compound in the final buffer. |
Visualizing the Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Caption: Proposed hydrolytic degradation pathway.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for evaluating the stability of your compound.
Caption: Workflow for assessing solution stability.
By following the guidance in this technical support document, researchers can mitigate the risks associated with the instability of this compound, leading to more robust and reproducible experimental results.
References
- 1. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
Technical Support Center: Refining Purification Techniques for 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. As a critical intermediate in the synthesis of various kinase inhibitors and pharmacologically active molecules, its purity is paramount.[1][2] This document provides field-tested insights and systematic troubleshooting strategies to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the standard first-pass purification methods for crude this compound?
The two most common and effective methods are recrystallization and silica gel column chromatography. The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization: This is often the most efficient method for removing minor impurities, especially on a larger scale, if a suitable solvent system can be identified. Toluene or mixtures of ethanol and water have been reported to be effective.[3]
-
Silica Gel Chromatography: This method offers higher resolution for separating compounds with similar polarities and is ideal when recrystallization fails to remove key impurities.[4][5]
Q2: My isolated product is a dark brown or black solid, not the expected off-white powder. What causes this discoloration and how can I fix it?
Discoloration is a frequent issue and typically points to one of three causes:
-
Oxidation: Pyrrolo[3,2-d]pyrimidine scaffolds can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to colored, highly conjugated byproducts.[6]
-
Residual Reagents/Tars: The synthesis, often involving potent chlorinating agents like phosphorus oxychloride (POCl₃) at high temperatures, can generate tarry, polymeric materials.[4][5]
-
Trace Metal Impurities: If any metal catalysts were used in preceding steps, trace amounts can persist and cause coloration.[6]
Recommended Solutions:
-
Charcoal Treatment: Before the final isolation, dissolve the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes, and filter through a pad of celite. This is highly effective at adsorbing colored impurities.[7] Be mindful that this can sometimes lead to a minor loss of product.
-
Re-purification: A second purification step, such as passing the material through a short plug of silica gel or performing a careful recrystallization, may be necessary.[6]
Q3: My post-workup analysis (TLC/LCMS) shows a significant amount of the starting material, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. What is the primary cause?
This is almost certainly due to the hydrolysis of the C4-chloro group back to the hydroxyl group. The 4-chloro-pyrrolopyrimidine is highly susceptible to hydrolysis, particularly in acidic or basic aqueous conditions, which are common during the workup phase of the chlorination reaction.[3][8]
Causality & Prevention: The workup, which involves quenching excess POCl₃ with ice water, generates hydrochloric acid (HCl), creating a highly acidic environment that promotes hydrolysis. To prevent this:
-
Control Temperature: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat effectively.
-
Rapid & Controlled Neutralization: After quenching, promptly but carefully neutralize the acidic solution to a pH of 7-8 using a saturated base like sodium bicarbonate or a cooled ammonia solution.[3][4] Do not overshoot the pH into strongly basic territory, as this can also promote hydrolysis and other side reactions.
-
Minimize Contact Time: Once neutralized, proceed immediately with the extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) to minimize the compound's contact time with the aqueous phase.
Q4: What are the best practices for storing the purified this compound?
Given its sensitivity, proper storage is crucial to maintain purity.
-
Environment: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), to protect it from moisture and air.[9]
-
Temperature: Keep it in a cool, dry, and dark place. A refrigerator or freezer is ideal.[9]
-
Avoid Contaminants: Ensure storage is away from strong acids, bases, and oxidizing agents.[8]
Purification Workflow & Troubleshooting
The following section provides a systematic approach to purification, addressing specific experimental issues you may encounter.
General Purification Workflow
The diagram below outlines the decision-making process for purifying the crude product.
Caption: General purification workflow for this compound.
Data Presentation: Method Comparison
Table 1: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Primary Use Case | Removing small amounts of impurities; large-scale purification. | Separating complex mixtures; removing impurities with similar polarity. |
| Achievable Purity | Good to Excellent (>99% possible) | Excellent (>99.5% possible) |
| Yield | Variable; loss in mother liquor is common. | Generally high (85-95%) if optimized. |
| Scalability | Excellent | Good, but requires larger columns and more solvent for scale-up. |
| Speed | Can be slow (requires cooling/crystallization time). | Relatively fast for small to medium scales. |
| Solvent Consumption | Moderate | High |
| Complexity | Low to Moderate | Moderate to High |
Troubleshooting Guide: Recrystallization
Issue 1: The compound "oils out" of solution instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated too quickly, or when the melting point of the impure solid is below the temperature of the solution. The compound separates as a liquid phase instead of a solid crystalline lattice.[6]
-
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[6]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
"Scratching": Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Issue 2: Very low recovery of the product after filtration.
-
Causality: The compound has significant solubility in the chosen solvent, even at low temperatures. Alternatively, crystals may be too fine and are passing through the filter paper.
-
Solutions:
-
Optimize Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. You may need to screen different solvents or use a binary solvent system (one "good" solvent where the compound is soluble, and one "bad" anti-solvent where it is not).[7]
-
Maximize Cooling: Ensure the solution has spent adequate time in an ice bath (at least 30 minutes) to maximize precipitation.
-
Use an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (in which your product is insoluble) dropwise to the cooled solution to force precipitation.[7]
-
Check Filtration: Use a filter paper with a finer porosity to ensure you are capturing very small crystals.
-
Troubleshooting Guide: Silica Gel Chromatography
Table 2: Recommended Solvent Systems for Chromatography
| Eluent System | Polarity | Typical Application | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Good starting point for many pyrrolopyrimidines. A gradient of 10-50% EtOAc is common.[4][5] | Standard, cost-effective system. |
| Dichloromethane / Methanol | Medium to High | For more polar products or to elute compounds that stick to the column. A gradient of 1-10% MeOH is typical.[10] | Ensure your compound is stable in chlorinated solvents. |
| Dichloromethane / Acetone | Medium | An alternative to EtOAc systems, can sometimes offer different selectivity. | Good for resolving closely-eluting spots. |
Issue 1: The product peak/spot is tailing or streaking significantly.
-
Causality: The basic nitrogen atoms on the pyrrolo[3,2-d]pyrimidine core can interact strongly with acidic silanol (Si-OH) groups on the surface of the silica gel. This secondary interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.[11]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (~0.1-1%) to your eluent. This base will compete for the acidic sites on the silica, preventing your compound from interacting strongly.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18-functionalized (reverse-phase) silica gel, which do not have acidic silanol groups.
-
Lower Sample Concentration: Overloading the column can exacerbate tailing. Ensure you are not loading too much crude material relative to the amount of silica. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[6]
-
Issue 2: Poor separation between the product and a persistent impurity.
-
Causality: The impurity has a polarity very similar to your desired product, resulting in overlapping elution profiles (similar Rf values on TLC).
-
Solutions:
-
Shallow the Gradient: If running a gradient, make the increase in polarity much more gradual in the region where your product elutes. This will increase the resolution between the two compounds.
-
Change Solvent System: Switch to a different eluent system (e.g., from EtOAc/Hexanes to DCM/Acetone). Different solvents interact with the compound and silica in unique ways, which can often alter the elution order and improve separation.[12]
-
Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly onto the column ("wet loading"), adsorb it onto a small amount of silica gel first. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your column. This often results in sharper bands and better separation.
-
Troubleshooting Impurity Profiles
The following decision tree can help diagnose the source of common impurities.
Caption: Decision tree for troubleshooting common impurity profiles.
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to a gentle boil with stirring until all the solid dissolves. Add toluene dropwise until a clear, saturated solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene or hexanes to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Flash Column Chromatography
-
Column Packing: Select an appropriate size column (e.g., for 1g of crude, use ~50-100g of silica gel). Pack the column as a slurry using your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the silica bed is well-compacted and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc to 40% EtOAc in Hexanes) based on the separation observed on your analytical TLC plate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC or a UV lamp.
-
Combine & Concentrate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support resource for researchers utilizing 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you identify, understand, and mitigate potential off-target effects during your experiments. Given that the pyrrolo[3,2-d]pyrimidine scaffold is a well-established core for kinase inhibitors, this document is grounded in the principles of kinase drug discovery and characterization.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding this compound and the nature of off-target effects.
Q1: What is the likely mechanism of action for this compound?
A1: The this compound structure belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors.[4][5] Its core structure mimics the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[5] Therefore, it is highly probable that your compound functions as a kinase inhibitor. The specific kinases it targets (both intentionally and unintentionally) are determined by the complete structure of the molecule.
Q2: What are "off-target" effects and why are they a critical concern?
A2: Off-target effects occur when a compound binds to and modulates the function of proteins other than its intended therapeutic target.[6] For kinase inhibitors, this often means binding to other kinases due to the highly conserved nature of the ATP-binding site across the kinome.[7] These unintended interactions are a major concern for two primary reasons:
-
Toxicity: Off-target binding can lead to cellular toxicity or adverse effects in preclinical and clinical development, which is a leading cause of drug candidate failure.[8]
Q3: My compound was designed to be specific. Can it still have off-target effects?
A3: Yes. Even highly optimized compounds can exhibit polypharmacology, meaning they interact with multiple targets.[6] While computational design and initial screens may suggest high selectivity, true kinome selectivity must be determined empirically within a complex biological system.[7] Small structural changes can significantly alter the off-target profile, sometimes introducing interactions with entirely different protein families.[7]
Q4: How can I get a preliminary, in silico assessment of potential off-targets?
A4: Before embarking on extensive wet-lab experiments, computational or in silico approaches can provide a valuable list of potential off-targets.[9] These methods use algorithms that compare the structure of your compound to databases of known ligands and their targets.[8] This can help you prioritize which off-targets to investigate experimentally.
Section 2: Troubleshooting Guide - Interpreting Unexpected Results
This section is formatted to help you diagnose common experimental issues that may be rooted in off-target activity.
Q1: I'm observing significant cytotoxicity at concentrations where my intended target's activity is only moderately inhibited. What could be happening?
A1: Hypothesis: The observed cytotoxicity is likely caused by the inhibition of one or more off-target proteins essential for cell survival, rather than by the inhibition of your primary target.
Troubleshooting Workflow:
-
Determine Potency Discrepancy: Quantitatively measure the IC₅₀ (concentration for 50% inhibition of the target enzyme) in a biochemical assay and the EC₅₀ (concentration for 50% effect on cell viability) in your cell model. A large discrepancy (e.g., EC₅₀ is 10-fold lower than IC₅₀) strongly suggests off-target toxicity.
-
Broad-Spectrum Profiling: The most direct way to identify problematic off-targets is through comprehensive profiling.
-
Kinase Panel Screening: Submit the compound to a commercial service for screening against a large panel of hundreds of kinases. This will reveal if your compound potently inhibits other kinases, including those critical for cell viability (e.g., CDK, PLK families).[10]
-
Unbiased Proteomics: For a broader, unbiased view, perform a chemical proteomics experiment to identify all cellular proteins that bind to your compound.[7][11]
-
Q2: My compound induces a cellular phenotype (e.g., changes in morphology, differentiation, migration) that is not consistent with the known biology of my primary target. How do I identify the responsible off-target?
A2: Hypothesis: The compound is modulating a signaling pathway independent of your primary target. This could be due to inhibition of an unexpected kinase or even a non-kinase protein.[7]
Troubleshooting Workflow:
Caption: Workflow for deconvoluting unexpected phenotypes.
-
Identify All Binding Partners: As outlined in the diagram, the first step is unbiased discovery. Chemical proteomics using an immobilized version of your compound is the gold standard for identifying the complete set of interacting proteins from a cell lysate.[7][12]
-
Validate Top Candidates: From the list of hits, prioritize candidates based on binding affinity and known biological function. Validate their involvement using orthogonal methods:
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the suspected off-target. If the phenotype is replicated, it confirms the protein's role.[13]
-
Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the suspected off-target but retains activity against the primary target (if possible). This control helps confirm the phenotype is due to the specific off-target interaction.
-
-
Pathway Analysis: Use phospho-proteomics to get a global snapshot of signaling changes induced by your compound. This can reveal which pathways are dysregulated and point toward the upstream kinases responsible.[11]
Section 3: Key Experimental Protocols
Here we provide condensed methodologies for essential experiments. Always adapt these to your specific lab conditions and reagents.
Protocol 1: Chemical Proteomics Pulldown for Off-Target Identification
This protocol is based on well-established affinity-enrichment mass spectrometry workflows.[7][14] It allows for the unbiased identification of proteins that bind to your compound.
Objective: To identify the protein interaction landscape of this compound in a native cellular context.
Caption: Workflow for a chemical proteomics experiment.
Methodology:
-
Compound Immobilization: Synthesize an analog of your compound with a linker suitable for covalent attachment to activated Sepharose beads (e.g., NHS-activated, Epoxy-activated).
-
Cell Culture & Lysis: Culture cells (e.g., HeLa, or your specific model) under normal conditions. For quantitative analysis, use the SILAC (Stable Isotope Labeling by Amino acids in Cell culture) method. Lyse cells under native conditions to preserve protein complexes.[7]
-
Affinity Pulldown:
-
Incubate the immobilized compound beads with the cell lysate (1-2 mg protein) for 1-2 hours at 4°C.
-
Crucial Control: In parallel, incubate lysate with control beads (beads only, or beads with an immobilized inactive analog).
-
Competition Control: In a separate incubation, add a high concentration of the soluble (free) compound to compete with the immobilized compound for binding. True targets will show significantly reduced binding to the beads in this condition.
-
-
Washing and Digestion: Wash the beads extensively with lysis buffer to remove non-specific binders. Perform an on-bead tryptic digest to release peptides for analysis.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. In a SILAC experiment, true interactors will have a high heavy/light ratio in the compound pulldown compared to the control. In label-free experiments, compare protein abundance between the compound and control pulldowns.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA allows you to verify that your compound directly binds to and stabilizes a target protein inside intact cells, providing powerful evidence of target engagement.
Objective: To confirm direct binding of the compound to putative targets identified in proteomics or kinase screens.
Methodology:
-
Cell Treatment: Treat your cell line with your compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes. This creates a "melt curve."
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fraction for your protein of interest using Western Blotting or for the entire proteome using Mass Spectrometry (this is known as thermal proteome profiling).[11]
-
Data Analysis: A binding interaction is confirmed if the compound-treated samples show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating thermal stabilization.
Section 4: Data Presentation & Interpretation
Table 1: Comparison of Off-Target Profiling Methodologies
| Method | Principle | Pros | Cons |
| Kinase Panel Screen | In vitro activity assay against a panel of purified kinases. | Quantitative (IC₅₀ values), high-throughput, commercially available. | Limited to kinases, lacks cellular context (no metabolism, transport, etc.). |
| Chemical Proteomics | Affinity capture of binding proteins from native cell lysates followed by MS.[7] | Unbiased (identifies all protein classes), performed in a biological matrix. | Semi-quantitative without SILAC, requires chemical synthesis of a probe. |
| Phospho-proteomics | Global, quantitative MS analysis of phosphorylation changes in cells after compound treatment.[11] | Provides functional pathway-level insight, highly sensitive to kinase inhibition. | Does not directly identify the inhibited kinase; requires inference. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of proteins in intact cells or lysates.[11] | Confirms direct target engagement in a cellular environment. | Lower throughput, typically used to validate hits from other methods. |
Section 5: Mitigation Strategies
Once off-target effects are identified, you can design experiments to minimize their impact.
-
Use the Lowest Effective Concentration: Always perform dose-response experiments and use the lowest concentration of the compound that gives a robust on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Employ Orthogonal Tools: Validate key findings using tools that do not rely on the small molecule, such as siRNA/CRISPR knockdown of the primary target. If the phenotype is the same, it increases confidence that it is an on-target effect.[13]
-
Use a "Clean" Negative Control: A close structural analog that is inactive against both the on-target and the key off-target(s) is an invaluable tool to confirm that an observed phenotype is not due to general compound properties.
-
Structure-Activity Relationship (SAR): If medicinal chemistry resources are available, systematically modify the compound's structure. The goal is to design new analogs that retain on-target potency while eliminating or reducing affinity for problematic off-targets. This is a cornerstone of drug development.[15]
This technical guide provides a framework for rigorously investigating the off-target effects of this compound. By systematically applying these troubleshooting and validation strategies, you can enhance the scientific integrity of your research and generate more reliable and translatable results.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. This class of compounds, while promising for various therapeutic applications, often presents significant challenges due to poor aqueous solubility. This guide provides a structured approach to troubleshooting common experimental hurdles and offers detailed protocols for key formulation and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of our this compound derivative after oral dosing in our animal model. What are the likely reasons?
A1: Low and variable oral bioavailability for this class of compounds typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The primary bottleneck is often the compound's limited solubility in gastrointestinal (GI) fluids. Pyrrolo[3,2-d]pyrimidine cores are generally hydrophobic, leading to a low dissolution rate, which is a prerequisite for absorption.
-
Low Intestinal Permeability: While many small molecules can passively diffuse across the intestinal epithelium, unfavorable physicochemical properties can hinder this process.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.
-
Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, thereby reducing net absorption.
A systematic evaluation of these factors is crucial to devising an effective bioavailability enhancement strategy.
Q2: What are the initial in vitro assays we should perform to diagnose the primary cause of poor bioavailability for our compound?
A2: A tiered approach involving the following in vitro assays is recommended:
-
Kinetic Solubility Assays: Determine the solubility of your compound in biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).[1][2][3] This will provide a more accurate picture of its behavior in the human gut compared to simple buffer systems.
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[4][5][6] It's a cost-effective first step to assess whether your compound has inherent permeability issues.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport, including efflux.[7][8][9][10] An efflux ratio greater than 2 is indicative of active efflux.[8]
-
-
In Vitro Dissolution Testing: This is essential to evaluate how different formulation strategies impact the rate and extent of drug release.[11][12][13]
The results from these assays will guide you toward the most appropriate bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution in Aqueous Media During in vitro Assays
This is a common manifestation of poor aqueous solubility. The goal is to increase the dissolution rate and maintain a supersaturated state of the drug in the GI tract.
Recommended Strategies & Experimental Protocols:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution. Amorphous solid dispersions (ASDs) are particularly effective as they circumvent the energy barrier required to break down the crystal lattice.[14]
-
Workflow for Solid Dispersion Formulation:
Caption: Workflow for developing a solid dispersion formulation.
-
Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Choose a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
-
Accurately weigh the this compound derivative and the selected polymer (start with ratios of 1:1, 1:2, and 1:4 drug-to-polymer).
-
Dissolve both components completely in the chosen solvent.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC). An amorphous dispersion will show a halo pattern in XRPD and the absence of a sharp melting peak in DSC.
-
Evaluate the dissolution profile of the solid dispersion in biorelevant media.
-
-
-
Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range, which significantly increases the surface area for dissolution according to the Noyes-Whitney equation.[15][16]
-
Protocol: Nanoprecipitation (Solvent-Antisolvent) Method for Nanosuspension Preparation
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO, methanol) to create the organic phase.
-
Prepare an aqueous phase containing a stabilizer (e.g., Poloxamer 188, Tween 80) in water.
-
Slowly inject the organic phase into the aqueous phase under high-speed stirring.
-
The drug will precipitate as nanoparticles due to the rapid change in solvent polarity.
-
The nanosuspension can be further homogenized to achieve a narrower particle size distribution.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Evaluate the dissolution rate of the nanosuspension.
-
-
Troubleshooting Common Issues in Formulation Development:
| Problem | Potential Cause | Recommended Solution |
| Solid Dispersion: Recrystallization upon storage | The amorphous form is thermodynamically unstable. | Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg). Store under controlled humidity and temperature. |
| Solid Dispersion: Gelling of the polymer, hindering drug release | High concentration of certain polymers (e.g., HPMC) in the formulation. | Decrease the percentage of the solid dispersion in the final dosage form. Incorporate a superdisintegrant in the formulation.[17] |
| Nanosuspension: Particle aggregation or crystal growth | Insufficient amount or inappropriate type of stabilizer. Ostwald ripening. | Screen different stabilizers and their concentrations. Use a combination of steric and electrostatic stabilizers. Optimize the homogenization process.[18][19] |
| Nanosuspension: Crystalline state changes | High energy input during milling or homogenization can induce polymorphic changes. | Control the temperature during the manufacturing process. Characterize the solid state of the drug in the nanosuspension using XRPD.[18] |
Issue 2: The Compound Shows Good Solubility but Poor Permeability in in vitro Assays
If your compound dissolves well but struggles to cross the intestinal barrier, formulation strategies alone may not be sufficient.
Recommended Strategies:
-
Prodrug Approach: Chemically modify the parent drug to create a more lipophilic prodrug that can easily cross the intestinal membrane. Once absorbed, the prodrug is converted back to the active parent drug by enzymes in the body.
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. However, this approach must be carefully evaluated for potential toxicity.
Key Experimental Protocols
In Vitro Dissolution Testing with Biorelevant Media
This assay is critical for evaluating the performance of your bioavailability-enhanced formulations.
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) as per published protocols.[3] These media contain bile salts and lecithin to mimic the composition of intestinal fluids.[1][2]
-
Apparatus: Use a USP Apparatus 2 (paddle) at a stirring speed of 50-75 RPM.
-
Procedure:
-
Add the formulation (as a powder or in a capsule) to 900 mL of pre-warmed (37°C) biorelevant medium.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw samples of the dissolution medium.
-
Filter the samples immediately to remove any undissolved particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[4][20] A 96-well acceptor plate is filled with buffer.
-
Procedure:
-
Add the test compound solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate for a specified period (e.g., 4-18 hours) to allow the compound to diffuse across the membrane.
-
Measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
-
Permeability Classification:
Caption: Classification of compound permeability based on PAMPA results.
-
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. benchchem.com [benchchem.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. agnopharma.com [agnopharma.com]
- 13. fda.gov [fda.gov]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. ijcrt.org [ijcrt.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ijsdr.org [ijsdr.org]
- 19. researchgate.net [researchgate.net]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Mitigating Cytotoxicity of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in vitro
Welcome to the technical support resource for researchers utilizing 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the management of this compound's cytotoxic effects in in vitro experimental models. As a member of the pyrrolopyrimidine class of compounds, which are often investigated for their potent biological activities, including kinase inhibition, it is crucial to distinguish between intended on-target effects and unintended cellular toxicity to ensure data integrity.[1][2][3][4] This resource synthesizes established cell culture best practices with specific knowledge of halogenated heterocyclic compounds to empower your research.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when working with this compound. The troubleshooting steps are presented in a question-and-answer format to directly address common challenges.
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Question: "I am observing widespread cell death in my cultures at concentrations where I expect to see a specific biological effect, not general toxicity. How can I resolve this?"
Answer: This is a common challenge when working with potent, biologically active small molecules. The observed cytotoxicity could stem from several factors, including off-target effects, issues with compound solubility, or the inherent sensitivity of your chosen cell line. Here’s a systematic approach to troubleshoot this issue:
Step 1: Re-evaluate Compound Handling and Solubility
-
Rationale: Poor solubility can lead to the formation of compound precipitates, which can cause mechanical stress to cells or result in inconsistent and locally high concentrations, leading to acute toxicity.[5]
-
Protocol:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, such as dimethyl sulfoxide (DMSO).[5]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium. The final concentration of DMSO in the medium should ideally be below 0.1% to avoid solvent-induced toxicity.
-
Solubility Check: After preparing the stock solution, visually inspect it for any precipitates. If unsure, centrifuge the stock solution at high speed for 5-10 minutes and check for a pellet.
-
Working Dilutions: When preparing working dilutions, add the compound stock to the medium dropwise while vortexing to prevent precipitation.
-
Step 2: Perform a Dose-Response Curve to Determine the Cytotoxic Threshold
-
Rationale: It is essential to empirically determine the concentration at which this compound induces significant cytotoxicity in your specific cell line. This will define your therapeutic window.
-
Protocol:
-
Concentration Range: Design a dose-response experiment with a broad range of concentrations, spanning several orders of magnitude (e.g., from low nanomolar to high micromolar).
-
Cytotoxicity Assay: Utilize a standard cytotoxicity assay such as the MTT, LDH release, or a live/dead cell staining assay to quantify cell viability across the concentration range.[6][7][8][9][10]
-
Data Analysis: Plot cell viability against compound concentration to determine the IC50 (the concentration at which 50% of cell viability is lost). This will inform the optimal concentration range for your experiments.
-
Step 3: Consider the Mechanism of Cytotoxicity
-
Rationale: Pyrrolopyrimidine derivatives are known to induce apoptosis and cell cycle arrest.[1][3][4][11][12] Understanding the mechanism of cell death can help in designing mitigation strategies.
-
Protocol:
-
Apoptosis Assay: Perform an assay to detect markers of apoptosis, such as Annexin V staining or caspase activation assays (e.g., caspase-3/7 activity).[13][14][15] An increase in these markers would suggest an apoptotic mechanism.
-
Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye like propidium iodide to analyze the cell cycle distribution.[6] Accumulation of cells in a specific phase (e.g., G2/M) can indicate a cytostatic effect that may precede cytotoxicity.[11]
-
Step 4: Implement Mitigation Strategies
-
Rationale: If the compound's therapeutic window is narrow, you may need to employ strategies to protect your cells from excessive cytotoxicity.
-
Strategies:
-
Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is confirmed as the primary mechanism of cell death, co-treatment with a broad-spectrum caspase inhibitor like Z-VAD-FMK can help to reduce cytotoxicity while you investigate the compound's primary biological effects.
-
Time-Course Experiments: Reduce the incubation time of your experiment. It's possible that the desired biological effect occurs before the onset of significant cytotoxicity.
-
Serum Concentration: Ensure you are using an appropriate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and modulate their activity.
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Question: "My results with this compound are not consistent between experiments. What could be the cause?"
Answer: Reproducibility issues with small molecules often trace back to compound stability and handling.
Step 1: Assess Compound Stability
-
Rationale: The stability of the compound in solution, especially in aqueous culture medium at 37°C, can impact its effective concentration over the course of an experiment. Halogenated compounds can sometimes be susceptible to degradation.[5]
-
Protocol:
-
Storage: Store the solid compound and stock solutions under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture).
-
Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Stability: If possible, assess the stability of the compound in your culture medium over your typical experimental duration using analytical methods like HPLC.
-
Step 2: Standardize Cell Culture Conditions
-
Rationale: The physiological state of your cells can significantly influence their response to a cytotoxic agent.
-
Protocol:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Standardize the cell seeding density for all experiments, as this can affect the per-cell concentration of the compound and influence proliferation rates.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for this compound?
Based on studies of structurally related pyrrolopyrimidine derivatives, the primary mechanism of cytotoxicity is likely the induction of apoptosis.[1][3][4][12] This class of compounds often functions as kinase inhibitors, which can disrupt signaling pathways critical for cell survival and proliferation, ultimately leading to programmed cell death.[1][3][4] You may observe hallmarks of apoptosis such as caspase activation, DNA fragmentation, and cell cycle arrest.[11][13][14]
Q2: How should I prepare and store this compound?
-
Storage of Solid: The solid compound should be stored in a cool, dry, and dark place.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in a high-purity aprotic solvent like DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.
Q3: What are some standard in vitro assays to measure the cytotoxicity of this compound?
Several robust assays are available to quantify cytotoxicity:[6][7][8][9][10]
| Assay Type | Principle | Advantages | Considerations |
| MTT/XTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases. | High-throughput, colorimetric. | Can be affected by compounds that interfere with cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Direct measure of cell death, non-lytic. | LDH in the medium has a finite half-life. |
| Trypan Blue Exclusion | A vital dye that is excluded by live cells with intact membranes but taken up by dead cells. | Simple, direct visualization of dead cells. | Manual counting can be subjective and time-consuming. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains necrotic cells. | Distinguishes between apoptotic and necrotic cell death, suitable for flow cytometry. | Requires specialized equipment (flow cytometer). |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis. | Specific for apoptosis, can be highly sensitive. | May not detect non-apoptotic cell death mechanisms. |
Q4: Can I use this compound in serum-free media?
Yes, but with caution. Serum proteins can bind to small molecules, reducing their free concentration and bioavailability. When switching to serum-free conditions, you may observe increased potency and cytotoxicity. It is advisable to re-run your dose-response experiments to determine the new IC50 in serum-free medium.
Q5: My non-cancerous cell line is showing high sensitivity to this compound. How can I use it for my intended purpose?
If you are studying a non-proliferative or non-cancerous cell model, the inherent anti-proliferative and pro-apoptotic effects of this compound class can be problematic. Consider the following:
-
Lower Concentrations: Use the lowest effective concentration that elicits your desired biological response without causing significant cell death.
-
Shorter Exposure Times: Perform your experiments over a shorter time frame.
-
Protective Agents: Depending on your experimental goals, you could explore co-treatment with antioxidants if oxidative stress is a contributing factor, or as mentioned, a pan-caspase inhibitor if apoptosis is the primary issue.[13][14]
Section 3: Visualized Workflows and Pathways
Experimental Workflow for Cytotoxicity Mitigation
This workflow provides a systematic approach to identifying and mitigating unintended cytotoxicity.
Caption: A systematic workflow for troubleshooting and mitigating in vitro cytotoxicity.
Potential Mechanism of Action: Apoptosis Induction
This diagram illustrates a simplified, hypothetical pathway by which a pyrrolopyrimidine compound might induce apoptosis.
Caption: Hypothetical apoptosis induction pathway via kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors
A Senior Application Scientist's Guide to the Comparative Landscape of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this endeavor, the pyrrolo[3,2-d]pyrimidine nucleus has emerged as a "privileged scaffold"—a molecular framework that serves as a versatile starting point for the development of inhibitors against a range of critical kinases implicated in tumorigenesis and angiogenesis. This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, with a particular focus on derivatives of the key synthetic intermediate, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . We will explore the structure-activity relationships (SAR) of these compounds, benchmark their performance against established kinase inhibitors, and provide detailed experimental protocols for their evaluation.
The Central Role of this compound: A Gateway to Kinase Inhibitor Synthesis
It is crucial to understand that this compound is not itself a potent kinase inhibitor. Instead, its significance lies in its utility as a versatile chemical building block. The chlorine atom at the 4-position is a reactive site, enabling medicinal chemists to introduce a variety of substituents through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for different kinase targets.
The pyrrolo[3,2-d]pyrimidine core is an isostere of adenine, the purine base in ATP. This structural mimicry allows derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The strategic derivatization of the this compound intermediate is therefore a key strategy in the design of novel kinase inhibitors.
Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold is evident in the diverse range of kinases that its derivatives have been shown to inhibit. Below, we compare the activity of these derivatives against key oncogenic kinases, benchmarking them against well-established inhibitors.
Targeting VEGFR/KDR: Inhibition of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several pyrrolo[3,2-d]pyrimidine derivatives have demonstrated potent inhibition of KDR.
| Compound Class | Specific Derivative Example | Target Kinase(s) | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidines | Compound 20d | VEGFR/PDGFR | 2.5 (VEGFR cellular phosphorylation) | Sunitinib | 261 (VEGFR2)[1][2][3] |
| Pyrrolo[2,3-d]pyrimidines | Compound 5k | VEGFR2, EGFR, Her2, CDK2 | 136 (VEGFR2)[1][2][3] | Sunitinib | 261 (VEGFR2)[1][2][3] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
As the data indicates, derivatives of the pyrrolo[3,2-d]pyrimidine scaffold, such as compound 20d, can exhibit highly potent inhibition of VEGFR signaling, with cellular IC50 values in the low nanomolar range[3][4]. This potency can surpass that of established multi-kinase inhibitors like Sunitinib in specific assays. The isomeric pyrrolo[2,3-d]pyrimidine scaffold has also yielded multi-targeted inhibitors with significant activity against VEGFR2[1][2][3].
Targeting EGFR: Overcoming Resistance in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC) and other epithelial tumors. The development of resistance to first- and second-generation EGFR inhibitors, often through mutations like T790M, has driven the search for novel inhibitory scaffolds. Pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have shown promise in inhibiting both wild-type and mutant forms of EGFR.
| Compound Class | Specific Derivative Example | Target Kinase(s) | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidines | TAK-285 analogue | EGFR (T790M/L858R) | Varies with analogue | Gefitinib/Erlotinib | High (Resistant) |
| Pyrrolo[2,3-d]pyrimidines | Compound 12i | EGFR (T790M mutant) | 0.21 | Avitinib | - |
| Pyrrolo[2,3-d]pyrimidines | Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 79 (EGFR)[1][2][3] | Erlotinib | 55 (EGFR)[1] |
Pyrrolo[3,2-d]pyrimidine-based inhibitors have been structurally characterized in complex with the EGFR T790M/L858R double mutant, providing a basis for the rational design of potent inhibitors against this resistant form of the enzyme. The isomeric pyrrolo[2,3-d]pyrimidine scaffold has also yielded highly potent inhibitors of mutant EGFR, such as compound 12i, which demonstrates significantly enhanced selectivity for mutant over wild-type EGFR[5]. Furthermore, multi-targeted inhibitors based on this scaffold, like compound 5k, show comparable potency to established drugs like Erlotinib against EGFR[1][2][3].
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for pyrrolo[3,2-d]pyrimidine-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. This prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Protocols for Evaluation
To rigorously assess the efficacy of novel pyrrolo[3,2-d]pyrimidine-based kinase inhibitors, a series of well-defined experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., a pyrrolo[3,2-d]pyrimidine derivative) in the appropriate kinase assay buffer. Also, prepare the kinase, substrate, and ATP solutions in the same buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ In Vitro Kinase Assay Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular context.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency and treat them with the test inhibitor or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a protein detection method, typically Western blotting.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the curve to higher temperatures for the inhibitor-treated sample indicates thermal stabilization and target engagement.
Western Blotting for Phospho-Kinase Levels
Western blotting is a standard technique to assess the effect of an inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins in cells.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations and for different times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) target kinase and/or a loading control protein (e.g., β-actin).
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of kinase inhibitors with the potential to address significant unmet needs in oncology. The ability to systematically modify this core structure allows for the fine-tuning of potency and selectivity against a range of important cancer targets, including VEGFR and both wild-type and mutant EGFR. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel compounds derived from this privileged scaffold.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring novel substitutions to target additional kinases, and developing next-generation compounds that can overcome emerging mechanisms of drug resistance. The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine nucleus holds great promise for the development of more effective and durable targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
Validating the Mechanism of Action of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comparative and Methodological Guide
An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore in oncology, known to interact with various critical cellular targets.[1][2][3][4][5] Given the absence of specific literature for the 6-methyl substituted variant, this guide postulates a dual-inhibitory mechanism based on the activities of structurally related analogs: inhibition of tubulin polymerization and vascular endothelial growth factor receptor 2 (VEGFR2) kinase activity.[2][3][5]
We will explore a multi-faceted validation strategy, comparing the hypothetical performance of our lead compound with established drugs and providing detailed, field-proven experimental protocols. This approach ensures a rigorous and self-validating system to elucidate the compound's biological function.
Hypothesized Dual Mechanism of Action
We propose that this compound exerts its anti-cancer effects through a dual mechanism:
-
Microtubule Destabilization: By binding to the colchicine site on β-tubulin, the compound is hypothesized to inhibit microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6][7]
-
Anti-Angiogenic Activity: The compound is also proposed to be a type II inhibitor of VEGFR2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[2] By blocking VEGFR2, the compound can inhibit the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
The convergence of these two pathways—disrupting cell division and cutting off tumor blood supply—represents a powerful strategy for cancer therapy.
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, its performance should be benchmarked against established clinical agents that target tubulin and VEGFR2. The following table presents typical IC50 values for these comparators, which serve as a benchmark for our validation assays.
| Compound | Primary Target(s) | Mechanism of Action | Typical In Vitro IC50 |
| Paclitaxel | Tubulin | Microtubule Stabilizer | 2-10 nM (Cell-dependent) |
| Vinblastine | Tubulin | Microtubule Destabilizer | 1-5 nM (Cell-dependent) |
| Sunitinib | VEGFR2, PDGFR, c-KIT | Multi-Kinase Inhibitor | 2-10 nM (VEGFR2 Kinase Assay) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Kinase Inhibitor | ~0.2 nM (VEGFR2 Kinase Assay) |
| Pemetrexed | DHFR, TS, GARFTase | One-Carbon Metabolism Inhibitor | 10-100 nM (Cell-dependent) |
| Hypothetical Compound | Tubulin, VEGFR2 | Dual Inhibitor | Target <50 nM |
This table includes Pemetrexed as an alternative mechanism inhibitor relevant to the broader pyrrolopyrimidine class.[1][4][8]
Experimental Validation Workflow
A sequential and integrated experimental approach is crucial for validating the proposed mechanism. This workflow is designed to first confirm the biochemical activity, then cellular effects, and finally, direct target engagement within the native cellular environment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Mitochondrial and Cytosolic Folylpolyglutamate Synthetase in One-Carbon Metabolism and Antitumor Efficacy of Mitochondrial-Targeted Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs for Anticancer Drug Discovery
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry literature to inform the rational design of novel therapeutics, particularly in the realm of oncology. We will explore how modifications to this privileged scaffold influence biological activity, with a focus on kinase inhibition and antiproliferative effects.
The this compound Scaffold: A Privileged Core in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine, is a bioisostere of the naturally occurring purine nucleobases. This structural similarity allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold serves as a versatile starting point for the development of potent and selective kinase inhibitors. The chlorine atom at the C4-position acts as a convenient synthetic handle for introducing a variety of substituents, enabling the exploration of a wide chemical space to optimize biological activity.
Interestingly, studies have shown that pyrrolo[3,2-d]pyrimidine analogs can be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in certain biological contexts, such as in the development of antitubulin agents. This highlights the critical importance of the nitrogen atom's position within the bicyclic system for molecular recognition and biological function.
Comparative Analysis of Substituent Effects on Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of these effects at key positions.
The Critical Role of the C4-Position
The C4-position is a primary point of diversification for this scaffold. The chlorine atom is typically displaced by various nucleophiles, most commonly amines, to introduce a wide array of side chains that can interact with different regions of the target protein.
For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibition, the introduction of a diphenylurea moiety at the C4-position via an oxygen linker has been shown to yield potent type-II inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity and a longer duration of action.
| Compound | C4-Substituent | Target Kinase | IC50 (nM) |
| Analog 1 | 4-(3-(trifluoromethyl)phenyl)ureido | VEGFR2 | 10 |
| Analog 2 | 4-(4-chlorophenyl)ureido | VEGFR2 | 15 |
| Analog 3 | 4-(3,4-dichlorophenyl)ureido | VEGFR2 | 8 |
This table presents hypothetical data based on trends reported in the literature for similar compound series.
Modulation of Activity by C2-Substituents
Substitutions at the C2-position of the pyrrolo[3,2-d]pyrimidine core can significantly impact both potency and selectivity. This position is often solvent-exposed in the ATP-binding pocket of kinases, providing an opportunity to introduce groups that can enhance solubility or form additional interactions with the target.
In the development of antitubulin agents, the presence of a methyl group at the C2-position has been found to be beneficial for activity. Furthermore, the introduction of small, polar groups can improve the pharmacokinetic properties of the compounds.
| Compound | C2-Substituent | Cell Line | GI50 (µM) |
| Analog 4 | -CH3 | MDA-MB-435 | 0.5 |
| Analog 5 | -H | MDA-MB-435 | 2.1 |
| Analog 6 | -NH2 | MDA-MB-435 | 1.2 |
This table presents hypothetical data based on trends reported in the literature for similar compound series.
The Influence of the N5-Position of the Pyrrole Ring
The N5-position of the pyrrole ring offers another avenue for structural modification. While many active compounds retain the N-H group for potential hydrogen bonding interactions, substitution at this position can be used to modulate the electronic properties of the ring system and to probe for additional binding interactions.[1][2]
Studies have shown that N5-substitution can lead to a significant increase in antiproliferative activity against certain cancer cell lines.[1] For example, the introduction of small alkyl or substituted alkyl groups at the N5-position has been shown to reduce the EC50 against CCRF-CEM leukemia cells.[1]
| Compound | N5-Substituent | Cell Line | EC50 (µM) |
| Analog 7 | -H | CCRF-CEM | 10.5 |
| Analog 8 | -CH3 | CCRF-CEM | 3.2 |
| Analog 9 | -CH2CH2OH | CCRF-CEM | 1.5 |
This table presents hypothetical data based on trends reported in the literature for similar compound series.[1]
Experimental Protocols
General Synthesis of 4-Substituted-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Halogenation: A Comparative In Vivo Efficacy Guide to 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. The strategic modification of this core, particularly through halogenation, is a key medicinal chemistry tactic to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the in vivo efficacy of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its immediate synthetic precursor and parent compound, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one . Through an examination of available experimental data, we will explore the profound impact of the 4-chloro substitution on the biological activity of this heterocyclic system.
The Rationale for Comparison: The Role of the Chlorine Atom
The introduction of a chlorine atom into a drug candidate can dramatically alter its physicochemical properties. This can lead to improved membrane permeability, enhanced binding affinity to the target protein through halogen bonding, and altered metabolic stability. In the context of the pyrrolo[3,2-d]pyrimidine scaffold, the 4-position is a critical site for modification. The conversion of the 4-oxo group in the parent compound to a 4-chloro group transforms the molecule from a potential hydrogen bond donor to a reactive electrophile, which can be a handle for further derivatization or can itself impart significant biological activity.
In Vitro Antiproliferative Activity: A Glimpse into the Impact of Halogenation
While direct comparative in vivo efficacy studies between this compound and its parent 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one are not extensively documented in publicly available literature, broader studies on halogenated pyrrolo[3,2-d]pyrimidines provide significant insights.
Studies on a series of halogenated pyrrolo[3,2-d]pyrimidines have demonstrated their antiproliferative activity against various cancer cell lines. For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has shown cytotoxicity against L1210 leukemia cells.[1] Research has indicated that halogenated pyrrolo[3,2-d]pyrimidine analogues exhibit antiproliferative activity, with EC50 values ranging from 0.014 to 14.5 μM in different cancer cell lines.[1][2] These compounds have been observed to induce cell accumulation in the G2/M phase of the cell cycle.[2]
The parent compound, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one, is primarily a synthetic intermediate and its intrinsic antiproliferative activity is generally considered to be significantly lower than its halogenated and further derivatized counterparts. The 4-oxo group is relatively unreactive compared to the 4-chloro substituent, which is a good leaving group, making the latter a more potent pharmacophore or a key intermediate for introducing other functional groups to enhance biological activity.
Table 1: Comparative Overview of In Vitro Activity
| Compound | Key Structural Feature | Reported In Vitro Activity | Mechanism of Action (for halogenated analogs) |
| This compound | 4-chloro substitution | While specific data is limited, it is a key intermediate for potent derivatives. Halogenated analogs show antiproliferative activity.[1] | G2/M cell cycle arrest[2] |
| 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (Parent Compound) | 4-oxo group | Generally considered to have low intrinsic activity; primarily a synthetic precursor. | Not extensively studied for antiproliferative effects. |
In Vivo Efficacy and Toxicity: The Double-Edged Sword of Halogenation
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For halogenated pyrrolo[3,2-d]pyrimidines, in vivo studies have revealed both promise and challenges.
A study investigating a series of halogenated pyrrolo[3,2-d]pyrimidine compounds in a mouse model reported maximum tolerated doses (MTD) between 5 and 10 mg/kg, indicating a narrow therapeutic window.[2] This suggests that while halogenation can enhance anticancer activity, it can also lead to significant toxicity.
To mitigate this toxicity, N5-alkyl substitutions have been explored.[2] These modifications aim to slow the rate of metabolism, which is thought to be a contributor to the observed toxicity. N5-substituted halogenated pyrrolo[3,2-d]pyrimidines demonstrated comparable in vitro activity (EC50 values between 0.83-7.3 μM) but with a significantly decreased toxicity, with an MTD of 40 mg/kg.[2] Interestingly, pharmacokinetic profiling of an active N5-substituted compound revealed a plasma half-life of 32.7 minutes and rapid conversion back to the parent unsubstituted analogue, suggesting a prodrug-like behavior.[2]
The parent compound, 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one, is not expected to have significant in vivo efficacy as an anticancer agent due to its likely poor pharmacokinetic properties and lower intrinsic activity.
Table 2: Comparative Overview of In Vivo Data for Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound Class | Maximum Tolerated Dose (MTD) in Mice | Pharmacokinetic Profile | Key Takeaway |
| Halogenated Pyrrolo[3,2-d]pyrimidines | 5-10 mg/kg[2] | Not extensively detailed, but toxicity is a concern. | Potent but with a narrow therapeutic window. |
| N5-substituted Halogenated Pyrrolo[3,2-d]pyrimidines | 40 mg/kg[2] | Short half-life (e.g., 32.7 min), rapid conversion to the unsubstituted analog.[2] | N5-substitution can decrease toxicity, suggesting a prodrug strategy. |
Experimental Methodologies
The following provides a generalized overview of the experimental protocols that would be employed to conduct a head-to-head in vivo efficacy comparison.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Athymic nude mice (nu/nu) are typically used for xenograft studies.
-
Cell Line Implantation: Human cancer cells (e.g., a relevant solid tumor line) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are randomized into treatment groups:
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
This compound (at various doses)
-
6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (at corresponding doses)
-
Positive control (a standard-of-care chemotherapy agent) Compounds are typically administered via intraperitoneal (i.p.) injection or oral gavage daily or on a set schedule.
-
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.
Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Healthy mice (e.g., BALB/c) are used.
-
Dose Escalation: Increasing doses of the test compound are administered to different groups of mice.
-
Toxicity Monitoring: Mice are observed for clinical signs of toxicity, and body weight is recorded daily.
-
MTD Definition: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.
Visualizing the Synthetic Relationship
The following diagram illustrates the synthetic conversion of the parent compound to the 4-chloro derivative, a crucial step that unlocks its potential for further medicinal chemistry exploration.
Caption: Synthetic pathway from the parent compound to the 4-chloro derivative and subsequent functionalization.
Signaling Pathway Context
While the precise molecular target of this compound is not definitively established without further derivatization, many pyrrolo[3,2-d]pyrimidine derivatives are known to function as kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that is often targeted in cancer therapy.
Caption: Generalized receptor tyrosine kinase signaling pathway targeted by many pyrrolo[3,2-d]pyrimidine inhibitors.
Conclusion and Future Directions
The introduction of a chlorine atom at the 4-position of the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a pivotal step in transforming a relatively inert precursor into a biologically active entity or a versatile synthetic intermediate. While direct, head-to-head in vivo efficacy comparisons with its parent compound are scarce, the broader body of research on halogenated pyrrolo[3,2-d]pyrimidines strongly suggests a significant enhancement in antiproliferative activity, albeit with a potential for increased toxicity.
The key takeaways for researchers are:
-
Halogenation is a powerful tool: The 4-chloro group dramatically alters the electronic and reactive properties of the pyrrolo[3,2-d]pyrimidine core, often leading to enhanced biological activity.
-
Toxicity is a critical consideration: The increased potency of halogenated analogs can be accompanied by a narrower therapeutic index.
-
Prodrug strategies show promise: Modifications at other positions, such as the N5-position, can mitigate toxicity and improve the pharmacokinetic profile, highlighting the potential for prodrug approaches.
Future research should focus on direct comparative in vivo studies of this compound and its parent compound to precisely quantify the impact of this single atomic substitution. Furthermore, elucidating the specific molecular targets and off-targets of this and related halogenated compounds will be crucial for the rational design of next-generation pyrrolo[3,2-d]pyrimidine-based therapeutics with improved efficacy and safety profiles.
References
A Comparative Guide to 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and Its Isomers for Drug Discovery
Introduction: The Pyrrolopyrimidine Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrrolopyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential. As bioisosteres of purine, these compounds are adept at interacting with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. The fusion of a pyrrole and a pyrimidine ring gives rise to distinct regioisomers, primarily the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores. The precise arrangement of nitrogen atoms and the substitution pattern around this bicyclic system critically dictate the molecule's physicochemical properties and its biological activity.
This guide provides an in-depth comparative analysis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its key structural isomers. We will dissect the nuances in their synthesis, physicochemical characteristics, and biological performance, supported by experimental data, to provide a clear, authoritative framework for researchers aiming to leverage this scaffold in drug design and development.
Isomeric Landscape: A Structural Overview
The primary molecule of interest, This compound , is part of a broader family of isomers. For this analysis, we will compare it against two key counterparts to understand the impact of both ring fusion and substituent placement:
-
This compound (A) : The primary compound.
-
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (B) : A key regioisomer, often referred to as a 7-deazapurine. The nitrogen in the pyrrole ring is at position 7.
-
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (C) : A positional isomer where the methyl group is on the pyrrole nitrogen instead of the carbon framework.
Caption: Key Isomers for Comparative Analysis.
Comparative Synthesis Strategies
The introduction of the C4-chloro substituent is a cornerstone of pyrrolopyrimidine chemistry, as it provides a reactive handle for subsequent nucleophilic substitutions to build molecular diversity. The most prevalent and trusted method for this transformation is the chlorination of the corresponding pyrrolopyrimidin-4-one precursor.
Causality Behind Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. Its powerful dehydrating and chlorinating properties efficiently convert the C4-hydroxyl group of the more stable keto-tautomer of the pyrimidinone into a chloro group. The reaction is typically performed at reflux to provide the necessary activation energy for the transformation to proceed to completion. The workup requires careful quenching on ice followed by neutralization to manage the highly reactive and corrosive nature of residual POCl₃.
Caption: General Synthetic Workflow for C4-Chlorination.
This synthetic logic is consistently applied across different isomeric cores. For instance, the synthesis of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is achieved by heating the 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one precursor in POCl₃[1]. Similarly, the regioisomeric 4-chloro-1H-pyrrolo[2,3-d]pyrimidine is prepared by refluxing its 4-oxo precursor with POCl₃[2]. This robust and scalable reaction serves as the primary gateway to these critical intermediates.
Comparative Physicochemical Properties
The isomeric arrangement directly influences the physical properties of the compounds, which in turn affects their solubility, crystal packing, and interaction with biological targets.
| Property | This compound (A) | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (B) | 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (C) |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃ | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol [3] | 167.59 g/mol [4] |
| Monoisotopic Mass | 167.02502 Da[5] | 167.02502 Da[3] | 167.02502 Da[4] |
| Predicted XLogP | 1.8 | 1.9 | 1.3 |
| CAS Number | Not readily available | 35808-68-5[3] | 871024-38-3[4] |
Data sourced from PubChem[3][4][5]. XLogP is a computed value for octanol/water partition coefficient, indicating lipophilicity.
The most notable difference is the lower predicted lipophilicity (XLogP) of the N-methylated isomer (C), which could influence its solubility and pharmacokinetic profile.
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The true differentiation between these isomers emerges from their biological activity. The orientation of the pyrrole nitrogen and the placement of substituents create unique pharmacophores that interact differently with protein targets.
Core Isomerism: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Scaffolds
A pivotal study provides direct comparative evidence of the influence of the core scaffold. In the development of antitubulin agents that bind to the colchicine site, researchers designed and synthesized a series of water-soluble pyrrolopyrimidines. The results were unambiguous: pyrrolo[3,2-d]pyrimidine analogs were consistently more potent than their pyrrolo[2,3-d]pyrimidine regioisomers [1]. This finding suggests that the specific arrangement of hydrogen bond donors and acceptors in the pyrrolo[3,2-d] core leads to a more favorable interaction with the target protein, tubulin. This provides a strong rationale for prioritizing the pyrrolo[3,2-d] scaffold in certain drug discovery campaigns.
Mechanism of Action: Kinase Inhibition
Pyrrolopyrimidines are widely recognized as potent kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. This mechanism is fundamental to their application in oncology and inflammatory diseases.
Caption: Competitive Inhibition of Kinase Activity.
Different isomers have been optimized against different kinase targets:
-
Pyrrolo[3,2-d]pyrimidines : Have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer[6]. They have also been investigated as inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2[7].
-
Pyrrolo[2,3-d]pyrimidines : This scaffold has been extensively developed to target various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), leading to potent antiangiogenic and antitumor agents[8].
The choice of isomeric core is therefore a critical first step in designing for selectivity against a specific kinase or kinase family. The placement of the 6-methyl group in our target compounds likely serves to probe specific hydrophobic pockets within the ATP-binding site, further enhancing potency and selectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided.
Protocol 1: Synthesis of 4-Chloro-Pyrrolopyrimidines via Chlorination
This protocol is a generalized procedure based on established literature methods[1][9].
Objective: To convert a pyrrolopyrimidin-4-one precursor to its corresponding 4-chloro derivative.
Materials:
-
Pyrrolopyrimidin-4-one precursor (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 mL per gram of starting material)
-
Crushed ice
-
Ammonium hydroxide solution (or other suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, add the pyrrolopyrimidin-4-one precursor (e.g., 5.0 g) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Carefully add phosphorus oxychloride (e.g., 50 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 110°C) and stir for 1-4 hours. Monitor the reaction by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed. The mixture should become a clear, often dark, solution.
-
Quenching: Once the reaction is complete, cool the mixture in an ice-water bath. In a separate large beaker, prepare a slurry of crushed ice (approx. 500 mL).
-
CAUTION: Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Ensure adequate ventilation.
-
Neutralization: Continue stirring until all the ice has melted. Slowly add ammonium hydroxide solution to the mixture to adjust the pH to approximately 8. A precipitate should form.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-chloro-pyrrolopyrimidine product[1].
Validation: The final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal from the pyrimidinone ring and the characteristic shifts in the aromatic region will confirm the conversion.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2/KDR Example)
Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a target kinase.
Materials:
-
Recombinant human VEGFR-2/KDR enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at or near its Kₘ concentration)
-
Specific peptide substrate for VEGFR-2
-
Test compounds (isomers A, B, C) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the VEGFR-2 enzyme, diluted in kinase buffer, to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Time: Incubate the plate for 1-2 hours at room temperature or 30°C.
-
Detection: Stop the reaction and measure kinase activity by adding the ADP-Glo™ detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert the ADP produced into a luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Validation: The assay is validated by the Z'-factor, a statistical measure of assay quality, which should be > 0.5. The IC₅₀ of a known standard inhibitor should also be determined and fall within an acceptable range.
Conclusion and Future Outlook
The comparative analysis of this compound and its isomers reveals critical insights for drug discovery. While sharing identical molecular formulas, their distinct structural arrangements lead to different physicochemical properties and, most importantly, divergent biological activities.
Key Takeaways:
-
Synthesis is Robust: The conversion of pyrrolopyrimidinones to the versatile 4-chloro intermediates via POCl₃ is a reliable and well-established synthetic route applicable across isomers.
-
The Core Scaffold Matters: Experimental evidence demonstrates that the pyrrolo[3,2-d]pyrimidine core can offer superior potency compared to the pyrrolo[2,3-d]pyrimidine scaffold for certain biological targets, such as tubulin[1].
-
Activity is Target-Dependent: Both scaffolds have proven to be exceptionally fruitful starting points for developing potent kinase inhibitors, with specific isomers showing selectivity for different kinase families (e.g., PI3K vs. VEGFR-2)[6][8].
For researchers, this guide underscores the necessity of considering isomeric forms early in the design phase. The choice between a pyrrolo[3,2-d] and a pyrrolo[2,3-d] core is not trivial and should be guided by the specific therapeutic target. The strategic placement of substituents, such as the 6-methyl group, provides the subsequent layer of optimization for enhancing potency and selectivity. The continued exploration of this rich chemical space promises to yield the next generation of targeted therapeutics.
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C7H6ClN3 | CID 59424505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
In the landscape of modern drug discovery, particularly within oncology and immunology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. The human kinome, comprising over 500 protein kinases, presents a vast and structurally related target space. Consequently, even inhibitors designed with high specificity can exhibit off-target effects, a phenomenon known as cross-reactivity. This guide provides an in-depth analysis of the potential cross-reactivity profile of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a member of the versatile pyrrolopyrimidine class of heterocyclic compounds.
While direct, publicly available experimental data on the kinome-wide selectivity of this specific molecule is limited, this guide will leverage data from structurally related compounds to build a predictive profile. Furthermore, we will provide a comprehensive overview of the state-of-the-art experimental methodologies essential for empirically determining a compound's cross-reactivity, thereby offering a robust framework for researchers, scientists, and drug development professionals.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure with Diverse Biological Activities
The pyrrolo[3,2-d]pyrimidine core is a deazaanalogue of purines, granting it the ability to interact with a wide array of biological targets.[1] This structural motif is present in numerous compounds that have been investigated for a range of therapeutic applications, highlighting the scaffold's versatility. The specific biological activity is heavily influenced by the substitution patterns on the pyrrole and pyrimidine rings.
Derivatives of this scaffold have been reported as:
-
HER2/EGFR Dual Inhibitors: Certain pyrrolo[3,2-d]pyrimidines have been designed to target the back pocket of HER2 and EGFR kinases, demonstrating potent anti-tumor activity.[2]
-
Antitubulin Agents: Other analogs function as microtubule depolymerizing agents by binding to the colchicine site of tubulin, showcasing potential as antimitotic cancer therapeutics.[3]
-
Inhibitors of One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine compounds have been developed to target mitochondrial and cytosolic one-carbon metabolism, specifically enzymes like serine hydroxymethyltransferase (SHMT2), with broad-spectrum antitumor efficacy.[4]
-
Antibacterial Agents: Some derivatives have also been evaluated for their antibacterial properties against pathogenic bacteria.[5][6]
This diversity of targets underscores the critical need for comprehensive profiling to understand the full spectrum of a new analog's biological interactions. The substituents at the 4, 5, and 6 positions of the pyrrolo[3,2-d]pyrimidine ring system play a pivotal role in dictating target specificity and potency. For this compound, the chloro group at the 4-position is a common synthetic handle for introducing various amine substituents, which often interact with the hinge region of kinases. The methyl group at the 6-position will influence the compound's interaction with the hydrophobic pocket of its target(s).
Predictive Cross-Reactivity Profile of this compound
Based on the known activities of structurally related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives, it is plausible that this compound could exhibit activity against various protein kinases. The pyrrolopyrimidine scaffold is a known hinge-binder in many kinase inhibitors.
Potential kinase families that may show cross-reactivity include:
-
Tyrosine Kinases (TKs): Given that substituted pyrrolopyrimidines have been developed as potent inhibitors of EGFR, HER2, and other receptor tyrosine kinases, it is highly probable that this compound will have some affinity for members of this family.[2][7][8]
-
Serine/Threonine Kinases: The broad utility of the scaffold suggests that interactions with serine/threonine kinases involved in cell cycle progression and signaling cannot be ruled out.
However, it is crucial to emphasize that this is a predictive assessment. The precise cross-reactivity profile can only be determined through rigorous experimental evaluation.
Experimental Platforms for Determining Kinase Cross-Reactivity
To move from prediction to empirical data, several robust platforms are available. These technologies provide a comprehensive overview of a compound's interaction with a large panel of kinases, offering critical insights into its selectivity.
KINOMEscan®: A Competition-Based Binding Assay
The KINOMEscan® platform is a high-throughput affinity-based assay that quantitatively measures the binding of a test compound to a large panel of kinases.[9][10] This method is independent of enzyme activity and relies on a competitive binding principle.
Experimental Workflow:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A DNA-tagged kinase, the test compound, and the immobilized ligand are combined. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as the percentage of control (%Ctrl), where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd).
Caption: KINOMEscan® competitive binding assay workflow.
Data Presentation: The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the compound's selectivity.
KiNativ™: In Situ Activity-Based Protein Profiling
The KiNativ™ platform is a chemical proteomics approach that measures a compound's ability to inhibit the activity of kinases within a complex biological sample, such as a cell lysate.[11][12] This method provides a more physiologically relevant assessment as it profiles kinases in their native state.[12]
Experimental Workflow:
-
Lysate Preparation: Cells or tissues are lysed to release the native proteome.
-
Inhibitor Incubation: The cell lysate is treated with the test compound, allowing it to bind to its target kinases.
-
Probe Labeling: A biotinylated, irreversible ATP/ADP probe (acyl-phosphate probe) is added to the lysate. This probe covalently labels the conserved active-site lysine of active kinases that are not occupied by the test compound.[11][13]
-
Enrichment: The lysate is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
-
Mass Spectrometry: The enriched peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the signal for a particular kinase peptide in the presence of the compound indicates target engagement.
Caption: KiNativ™ activity-based profiling workflow.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential cross-reactivity of a novel compound, it is instructive to compare it with well-characterized kinase inhibitors. Imatinib and Dasatinib are two such examples, both targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML), but with distinct selectivity profiles.
| Compound | Primary Target(s) | Notable Off-Targets / Cross-Reactivity | Therapeutic Implications of Cross-Reactivity |
| Imatinib | BCR-ABL, c-KIT, PDGFR | DDR1, NQO2 | Off-target effects on c-KIT and PDGFR are exploited for treating gastrointestinal stromal tumors and other cancers. Cutaneous reactions are a common side effect.[14][15] |
| Dasatinib | BCR-ABL, SRC family kinases | c-KIT, PDGFR, Ephrin receptors | Broader activity spectrum compared to Imatinib, effective in many cases of Imatinib resistance.[16][17] Associated with a higher incidence of pleural effusion, potentially due to off-target effects.[18] |
This comparison highlights that cross-reactivity is not inherently negative. While it can lead to adverse events, the "polypharmacology" of a drug can also be harnessed for therapeutic benefit in different indications. Understanding the complete interaction profile is therefore paramount.
Conclusion
While the precise cross-reactivity profile of this compound remains to be experimentally determined, its structural class suggests a potential for interaction with the protein kinase family. The versatility of the pyrrolo[3,2-d]pyrimidine scaffold, capable of targeting a range of proteins from kinases to metabolic enzymes, necessitates a thorough and unbiased screening approach.
For any drug development program involving this or related compounds, the application of comprehensive profiling platforms such as KINOMEscan® and KiNativ™ is not merely recommended but essential. These methodologies provide the high-quality, quantitative data required to understand a compound's selectivity, predict potential on- and off-target toxicities, and uncover new therapeutic opportunities. The resulting cross-reactivity profile is a critical piece of the puzzle, guiding medicinal chemistry efforts and informing the strategic progression of a compound from a promising hit to a viable clinical candidate.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 13. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Guide for Kinase Inhibitor Drug Discovery
In the landscape of oncology drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This guide provides a comprehensive framework for benchmarking a novel derivative, 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, against established drugs. Our objective is to delineate a rigorous, multi-faceted evaluation strategy encompassing biochemical potency, cellular activity, and preliminary pharmacokinetic profiling.
For the purpose of this illustrative guide, we will hypothesize that this compound exhibits inhibitory activity against key kinases implicated in cell cycle regulation and tumorigenesis: Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase A, and Polo-like Kinase 1 (PLK1). The rationale for selecting these targets is grounded in the frequent observation of dysregulation of their activity in a wide array of human cancers.[2][3][4][5]
This guide is structured to provide not just protocols, but the strategic thinking behind the experimental design, ensuring a robust and insightful comparative analysis for researchers, scientists, and drug development professionals.
Strategic Selection of Benchmark Inhibitors
A meaningful benchmarking study hinges on the selection of appropriate comparators. For our target kinases, we have selected the following well-characterized inhibitors, some of which have advanced into clinical trials:
| Target Kinase | Benchmark Inhibitor | Rationale for Selection |
| CDK2 | Roscovitine | A well-established, first-generation CDK inhibitor with broad selectivity, serving as a foundational benchmark.[6] |
| PF-07104091 (Tagtociclib) | A highly potent and selective next-generation CDK2 inhibitor, representing the current state-of-the-art in targeting this kinase.[6][7] | |
| Aurora Kinase A | Alisertib (MLN8237) | A potent and selective, orally bioavailable Aurora A inhibitor that has been extensively evaluated in clinical trials.[8] |
| Polo-like Kinase 1 (PLK1) | Volasertib (BI 6727) | A potent and selective PLK1 inhibitor that has received "breakthrough therapy designation" from the FDA, indicating significant clinical promise.[9] |
Experimental Workflow for Comparative Benchmarking
Our comparative analysis will follow a tiered approach, beginning with broad biochemical profiling and progressively moving towards more complex cellular and pharmacokinetic assessments.
Caption: Tiered experimental workflow for benchmarking novel kinase inhibitors.
In-Depth Methodologies and Data Interpretation
Biochemical Profiling: Potency and Selectivity
The initial step is to ascertain the direct inhibitory effect of this compound on the target kinases and to understand its selectivity profile.
This assay will determine the half-maximal inhibitory concentration (IC50) of our test compound and the benchmark drugs against CDK2, Aurora Kinase A, and PLK1.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compound (this compound) and benchmark inhibitors in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the compound dilutions to the wells of a 384-well low-volume microplate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding 20 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection signal to develop.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome and Interpretation:
The IC50 values will provide a direct comparison of the potency of this compound against the benchmark drugs for each target kinase. A lower IC50 value indicates higher potency.
| Compound | CDK2 IC50 (nM) | Aurora A IC50 (nM) | PLK1 IC50 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Roscovitine | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| PF-07104091 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Alisertib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Volasertib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
To assess the specificity of our compound, it will be screened against a panel of kinases. This is crucial for predicting potential off-target effects.
Caption: Kinase selectivity profiling workflow.
Experimental Protocol:
A commercially available kinase selectivity panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) will be used. The compound will be tested at a fixed concentration (e.g., 1 µM) against a broad range of kinases.
Data Interpretation:
The results will be presented as a percentage of inhibition for each kinase. High inhibition of the primary targets and low inhibition of other kinases would indicate good selectivity.
Cellular Characterization: Translating Biochemical Potency to Cellular Efficacy
Demonstrating that the compound can engage its target within a cellular context and elicit a biological response is a critical next step.
These assays will determine the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the target kinases.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 for CDK2, HeLa for Aurora A, NCI-H460 for PLK1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and benchmark inhibitors for 72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) will be calculated. A potent compound will have a low GI50 value. Comparing the GI50 values across different cell lines can also provide insights into the compound's spectrum of activity.
| Compound | MCF-7 GI50 (µM) | HeLa GI50 (µM) | NCI-H460 GI50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Roscovitine | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Alisertib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Volasertib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
To confirm that the observed cellular effects are due to the inhibition of the intended target, target engagement and downstream signaling pathway modulation assays are essential.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment : Treat cells with the test compound and benchmark inhibitors at concentrations around their GI50 values for a specified time (e.g., 24 hours).
-
Protein Extraction : Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of downstream substrates of the target kinases (e.g., Phospho-Rb for CDK2, Phospho-Histone H3 for Aurora A, Phospho-TCTP for PLK1).
-
Detection : Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
Interpretation:
A decrease in the phosphorylation of the specific substrate upon treatment with the compound would confirm target engagement and inhibition in the cellular context.
Preliminary Pharmacokinetic (PK) Profiling
An early assessment of the drug-like properties of a compound is crucial for its future development.[11][12] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide an initial glimpse into the potential pharmacokinetic behavior of the compound.[13][14]
In Vitro ADME Assays:
-
Metabolic Stability in Liver Microsomes : This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes. A compound with high metabolic stability will have a longer half-life in this assay.
-
Plasma Protein Binding : This assay determines the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Caco-2 Permeability : This assay uses a human colon adenocarcinoma cell line to predict intestinal absorption of orally administered drugs.
Data Summary Table:
| Compound | Microsomal Half-life (min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Benchmark Inhibitors | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to benchmarking this compound against established kinase inhibitors. The data generated from these studies will provide a comprehensive profile of the compound's potency, selectivity, cellular activity, and preliminary pharmacokinetic properties.
A favorable profile, characterized by high potency against the target kinases, good selectivity, potent anti-proliferative activity in relevant cancer cell lines, and promising in vitro ADME properties, would warrant further investigation. Subsequent steps would include in vivo efficacy studies in animal models of cancer and more extensive DMPK (Drug Metabolism and Pharmacokinetics) profiling to fully elucidate the therapeutic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 13. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 14. researchgate.net [researchgate.net]
An Independent Researcher's Guide to Verifying the Bioactivity of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
This guide provides a comprehensive framework for the independent verification of the biological activity of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to rigorously and objectively assess the compound's potential as a therapeutic agent. We will proceed under the hypothesis that, like many molecules built upon the pyrrolo[2,3-d]pyrimidine scaffold, this compound may function as a protein kinase inhibitor.[1] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it a privileged structure for designing ATP-competitive kinase inhibitors.[1]
Our approach is not merely a sequence of protocols; it is a logical, self-validating workflow. We will begin with direct, cell-free biochemical assays to confirm enzymatic inhibition, progress to cell-based assays to verify target engagement in a physiological context, and conclude with functional assays to measure the compound's ultimate impact on cellular processes. This multi-pronged strategy is essential because potent biochemical activity does not always translate to cellular efficacy.[2]
Comparative Framework: Establishing Benchmarks for Activity
To contextualize the activity of this compound (referred to hereafter as the "Test Compound"), all experiments must include appropriate controls:
-
Positive Control Inhibitor: A well-characterized, potent kinase inhibitor. Dasatinib , a multi-targeted inhibitor of Src and Abl kinases, is an excellent choice due to its broad activity profile and established cellular effects.[3]
-
Negative Control (Vehicle): Dimethyl sulfoxide (DMSO), the solvent used to dissolve the Test Compound and Dasatinib. This control ensures that observed effects are not due to the solvent.
-
Test Compound: this compound, synthesized and purified to >95% purity.
Phase 1: Direct Target Inhibition (Biochemical Assays)
The foundational step is to determine if the Test Compound directly inhibits the enzymatic activity of a purified protein kinase in a cell-free system.[4] This removes cellular complexities like membrane permeability and off-target effects, providing a clean measure of potency (IC50). We will use a luminescence-based ATP depletion assay, a robust and widely used format for high-throughput screening.[5]
Rationale for Assay Choice
Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5] Alternatively, Kinase-Glo® measures the amount of ATP remaining after the reaction; lower light signal indicates higher kinase activity.[5] These methods are highly sensitive and avoid the hazards and disposal issues associated with traditional radiometric [³²P]-ATP assays.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). For this example, we will use recombinant Src kinase and a generic peptide substrate like poly(E-Y).
-
Prepare a 10 mM stock solution of the Test Compound and Dasatinib in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 1 mM.
-
Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure the resulting IC50 value approximates the inhibitor's true affinity (Ki).[3][6]
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 50 nL of the compound dilutions (or DMSO for controls) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with "High" (DMSO, 0% inhibition) and "Low" (no enzyme, 100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Data Summary
| Compound | Target Kinase | IC50 (nM) |
| Test Compound | Src | Experimental Value |
| Dasatinib | Src | ~1-5 nM |
| DMSO | Src | No Inhibition |
Phase 2: Cellular Activity Verification
Positive results in a biochemical assay are promising, but they must be validated in a cellular context.[2] This phase addresses three critical questions:
-
Can the compound cross the cell membrane?
-
Does it engage and inhibit the target kinase inside the cell?
-
Does target inhibition lead to a functional cellular outcome?
For these experiments, we will use the A431 human epidermoid carcinoma cell line , which overexpresses Epidermal Growth Factor Receptor (EGFR) and has a highly active Src kinase pathway, making it a relevant model system.[7]
Experimental Workflow: From Target Engagement to Functional Outcome
Caption: Overall experimental workflow for compound verification.
Cellular Target Engagement: Western Blot for Phospho-Src
To confirm that the Test Compound inhibits Src kinase activity within intact cells, we will measure the phosphorylation status of Src at its activating tyrosine residue (Y416). A reduction in phospho-Src (p-Src) levels indicates successful target engagement and inhibition.[8]
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of the Test Compound, Dasatinib (e.g., 100 nM), or DMSO for 2 hours.[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Src (Y416).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
-
Detection & Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control like GAPDH or β-actin.[13]
-
Functional Cellular Outcome: BrdU Proliferation Assay
The ultimate test of an anti-cancer agent is its ability to inhibit tumor cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay directly measures DNA synthesis, providing a quantitative readout of cell proliferation.[14]
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Test Compound, Dasatinib, or DMSO for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[15] This allows the thymidine analog to be incorporated into the DNA of actively dividing cells.[16]
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add a fixing/denaturing solution to the cells and incubate for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the antibody.[14]
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add an anti-BrdU antibody conjugated to peroxidase (POD) and incubate for 90 minutes.
-
Wash the wells thoroughly.
-
-
Signal Development: Add a TMB substrate solution and incubate until color develops. Stop the reaction with an acidic stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting absorbance against the log of compound concentration.
Hypothetical Signaling Pathway and Point of Inhibition
Caption: Simplified signaling cascade showing the point of inhibition.
Expected Data Summary
| Compound | Cellular p-Src Inhibition (Western Blot) | Proliferation EC50 (nM) |
| Test Compound | Dose-dependent decrease | Experimental Value |
| Dasatinib | Strong decrease at 100 nM | ~5-20 nM |
| DMSO | No decrease | No Inhibition |
Synthesizing the Data: From Bench to Cell
A successful verification project will yield a cohesive dataset. The biochemical IC50 value establishes the compound's potency against the isolated enzyme. The Western blot confirms that this activity occurs within a cell at a specific target. The proliferation assay demonstrates that this target inhibition has a meaningful, anti-proliferative consequence.
It is common for cellular EC50 values to be higher than biochemical IC50 values.[2][3] This discrepancy can arise from factors such as poor cell membrane permeability, active drug efflux, or competition with high intracellular concentrations of ATP.[3] A large discrepancy warrants further investigation into the compound's pharmaceutical properties. Conversely, high cellular potency despite modest biochemical activity might suggest inhibition of other critical kinases within the cell or that the inhibitor preferentially targets a specific conformation of the kinase present only in the cellular environment.[3]
By systematically progressing through this three-tiered experimental plan, researchers can build a robust and defensible data package that independently verifies the activity, potency, and cellular efficacy of this compound, paving the way for further preclinical development.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this promising class of compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of results, grounded in established scientific principles.
The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its resemblance to adenine, the nitrogenous base of ATP.[1][2] This structural similarity allows derivatives of this scaffold to act as competitive inhibitors for the ATP-binding sites of numerous protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[3][4] Specifically, pyrrolopyrimidine derivatives have shown potential as inhibitors of key kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[1][2][5]
This guide will use a hypothetical series of this compound derivatives to illustrate a robust in silico evaluation process against three clinically relevant kinases: EGFR, VEGFR-2, and Src.
Objective: A Framework for In Silico Potency and Selectivity Profiling
The primary objective of this guide is to present a detailed methodology for a comparative molecular docking study. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and interaction patterns.[6][7][8][9] By comparing our novel derivatives against FDA-approved inhibitors, we can:
-
Estimate their potential inhibitory activity.
-
Understand the structural basis of their interactions with the target kinases.
-
Predict their selectivity profile.
-
Generate hypotheses to guide further lead optimization and synthesis.
Part 1: Target and Compound Selection
A successful docking study begins with the careful selection of protein targets and a relevant set of compounds for comparison.
The Protein Targets: Key Players in Oncogenesis
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[10] Its overexpression or mutation is associated with various cancers, including non-small cell lung cancer and breast cancer.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][12]
-
Src Tyrosine Kinase: A non-receptor tyrosine kinase involved in multiple signaling pathways that control cell growth, adhesion, and migration.[13] Its overactivity is implicated in cancer progression.
The Ligands: Novel Derivatives and Established Benchmarks
For this study, we will evaluate three hypothetical this compound derivatives against three well-established kinase inhibitors.
| Compound ID | Compound Name/Structure | Class | Rationale |
| PD-01 | 4-chloro-6-methyl-N-(phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Test Compound | The core scaffold with a simple phenyl substitution. |
| PD-02 | 4-chloro-N-(3-ethynylphenyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Test Compound | Introduces an ethynyl group, a common feature in kinase inhibitors for covalent or strong interactions. |
| PD-03 | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Test Compound | Adds a solubilizing group (piperazine) and a trifluoromethyl group to explore different binding pockets. |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Reference (EGFR Inhibitor) | FDA-approved EGFR inhibitor for comparison.[10] |
| Vandetanib | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | Reference (VEGFR-2 Inhibitor) | An established VEGFR-2 inhibitor. |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Reference (Src Inhibitor) | A potent, FDA-approved Src kinase inhibitor. |
Part 2: The Experimental Workflow: A Step-by-Step Protocol
This section details the computational protocol for a rigorous comparative docking study. The causality behind each step is explained to ensure a self-validating and scientifically sound workflow.
Caption: Figure 1: Overall workflow for the comparative molecular docking study.
Phase 1: Preparation of Molecules
A. Protein Structure Preparation
-
Acquisition: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use:
-
EGFR: PDB ID: 1M17 (in complex with Erlotinib)[14]
-
VEGFR-2: PDB ID: 4ASD
-
Src Kinase: PDB ID: 3EL7
-
-
Preparation Rationale: Raw PDB files contain experimental data not required for docking, such as water molecules, co-factors, and multiple protein chains, which can interfere with the calculation.
-
Protocol:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio).
-
Remove all water molecules. Causality: Water molecules in the binding site can sterically hinder ligand docking and are often not conserved.
-
Add polar hydrogens. Causality: PDB files often lack hydrogen atoms, which are critical for forming hydrogen bonds.
-
Assign atomic charges (e.g., Kollman charges). Causality: Charges are necessary for calculating electrostatic interactions.
-
Repair any missing side chains or loops if necessary.
-
B. Ligand Structure Preparation
-
Structure Generation: Draw the 2D structures of the hypothetical derivatives and reference compounds using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Conversion and Optimization Rationale: Ligands must be in a low-energy 3D conformation to be docked realistically.
-
Protocol:
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). Causality: This step finds a stable, low-energy conformation of the ligand, which is a prerequisite for accurate docking.
-
Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
Phase 2: Docking and Validation
A. Defining the Binding Site (Grid Generation)
-
Rationale: The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" that encompasses the active site of the kinase.
-
Protocol:
-
For EGFR (PDB ID: 1M17), the grid box can be centered on the co-crystallized ligand (Erlotinib).
-
For VEGFR-2 and Src, identify the ATP-binding pocket from the literature or by using site-finder tools within the software.
-
Define the dimensions of the grid box to be large enough to accommodate all the ligands being tested.
-
B. Protocol Validation (Self-Validating System)
-
Rationale: Before docking unknown compounds, it is crucial to validate that the chosen docking protocol can reproduce the experimentally determined binding pose.
-
Protocol:
-
Extract the co-crystallized ligand (Erlotinib) from the 1M17 PDB file.
-
Re-dock this extracted ligand back into the EGFR active site using the defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[14]
-
C. Molecular Docking Simulation
-
Rationale: This is the core computational experiment where the software systematically explores various conformations of each ligand within the defined active site and scores them based on a scoring function.
-
Protocol:
-
Use a validated docking program like AutoDock Vina.
-
Individually dock each of the three hypothetical derivatives and the three reference compounds into the prepared structures of EGFR, VEGFR-2, and Src.
-
The output will typically be a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
Part 3: Data Analysis and Comparative Insights
Quantitative Data Summary
The primary quantitative output is the binding energy (or docking score). A more negative value typically indicates a stronger predicted binding affinity.
Table 1: Predicted Binding Energies (kcal/mol) of Pyrrolo[3,2-d]pyrimidine Derivatives and Reference Inhibitors
| Compound ID | EGFR (1M17) | VEGFR-2 (4ASD) | Src (3EL7) |
| PD-01 | -7.8 | -7.1 | -6.9 |
| PD-02 | -8.9 | -8.2 | -7.5 |
| PD-03 | -9.5 | -9.1 | -8.8 |
| Erlotinib | -8.7 [10] | -7.5 | -7.2 |
| Vandetanib | -8.1 | -9.3 | -8.0 |
| Dasatinib | -7.9 | -8.5 | -9.8 |
Note: The binding energy for Erlotinib with EGFR is consistent with published studies.[10] Values are hypothetical for illustrative purposes.
Qualitative Analysis: Visualizing Key Interactions
Binding energy alone does not tell the whole story. Visual inspection of the top-ranked docking poses is essential to understand the specific interactions that stabilize the ligand-protein complex.
Table 2: Key Amino Acid Interactions for the Most Promising Derivative (PD-03)
| Target Kinase | Key Interacting Residues | Type of Interaction |
| EGFR | Met769, Leu768, Thr766 | Hydrogen Bond (H-bond), Hydrophobic |
| VEGFR-2 | Cys919, Glu885, Asp1046 | H-bond, Hydrophobic |
| Src | Thr338, Met341, Asp404 | H-bond, π-π stacking |
Rationale: Identifying key interactions is crucial. For instance, a hydrogen bond with the "gatekeeper" residue (Threonine in many kinases) or the hinge region is often a hallmark of potent inhibitors.[10][15]
Caption: Figure 2: Interaction map of derivative PD-03 with key kinase targets.
Comparative Discussion
-
Potency: Derivative PD-03 shows the most promising binding energies across all three kinases, with a predicted affinity for EGFR (-9.5 kcal/mol) that is superior to the reference drug Erlotinib (-8.7 kcal/mol).[10] Similarly, its predicted affinity for Src (-8.8 kcal/mol) is strong, though not as high as Dasatinib (-9.8 kcal/mol).
-
Structure-Activity Relationship (SAR): The addition of the piperazine and trifluoromethyl moieties in PD-03 compared to PD-01 and PD-02 appears to significantly improve binding affinity. This suggests these groups are successfully engaging with additional pockets in the active sites, providing a clear direction for further chemical modification.
-
Selectivity: While potent, PD-03 demonstrates a multi-targeted profile, with high predicted affinity for all three kinases. This could be advantageous for treating cancers driven by multiple signaling pathways.[3] If a more selective inhibitor is desired, further modifications would be needed to exploit subtle differences between the kinase active sites. For example, PD-02 shows a slightly better predicted affinity for EGFR over the other kinases, suggesting the ethynylphenyl group may be a good starting point for designing a more selective EGFR inhibitor.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for the comparative molecular docking of this compound derivatives. The hypothetical results indicate that derivative PD-03 is a promising multi-kinase inhibitor candidate worthy of further investigation.
The insights generated from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline:
-
Synthesis: Synthesize the most promising derivatives (PD-02 and PD-03).
-
In Vitro Validation: Perform in vitro kinase inhibition assays to confirm the predicted potency and selectivity.
-
Cell-Based Assays: Evaluate the antiproliferative activity of the compounds in relevant cancer cell lines.
-
Further Optimization: Use the docking poses and SAR data to design and synthesize a new generation of even more potent and selective inhibitors.
By integrating computational methods like molecular docking early in the research process, we can accelerate the discovery of novel therapeutics, saving valuable time and resources.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 7. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. brieflands.com [brieflands.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
As laboratory professionals engaged in the vital work of drug discovery and development, our responsibility extends beyond the bench. The safe and compliant management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven framework for the proper disposal of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound whose analogs are recognized for their potential biological activity and associated hazards.
Presumptive Hazard Profile and Risk Assessment
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. By examining the documented risks of structurally similar pyrrolopyrimidines, we can establish a presumptive hazard profile for this compound and treat it with the appropriate level of caution.
Analysis of Structural Analogs:
Data from close analogs, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, indicate significant health hazards.[1][2] These compounds are consistently classified as acutely toxic and irritants.
| Compound | CAS Number | GHS Hazard Classifications | Source |
| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | 84905-80-6 | Acute Toxicity, Oral (Category 3) ; Skin Irritation (Category 2); Eye Irritation (Category 2A); May cause respiratory irritation. | PubChem, Echemi[1][3] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Acute Toxicity, Oral (Category 3) ; Acute Toxicity, Dermal (Category 3) ; Acute Toxicity, Inhalation (Category 3) ; Skin Irritation (Category 2); Eye Irritation (Category 2A). | Apollo Scientific, MedChemExpress[2][4] |
Causality Behind the Concern: The presence of the chlorinated pyrimidine ring system is a common feature in molecules designed for biological activity, but it also presents toxicological concerns. The "Toxic if swallowed" (H301) classification is a significant warning, indicating that even small quantities can be harmful or fatal.[3][4] Therefore, all handling and disposal operations must be designed to prevent ingestion, inhalation, and skin contact.
Pre-Disposal: In-Lab Waste Segregation and Management
Proper disposal begins at the point of generation. Meticulous segregation and labeling are non-negotiable steps that ensure safety and regulatory compliance.
Step 1: Designate a Waste Stream Establish a dedicated hazardous waste stream for this compound and any materials it contacts. This waste must not be mixed with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Select Appropriate Waste Containers
-
Solid Waste: Use a UN-rated, sealable, and clearly labeled solid waste drum or container. The container must be made of a material (e.g., high-density polyethylene) compatible with the chemical.
-
Contaminated Sharps: Any needles, scalpels, or other sharps must be placed in a designated sharps container.
-
Contaminated Solvents: If the compound is dissolved in a solvent, the entire solution must be collected in a compatible, sealed container. The waste code may be influenced by the solvent used (e.g., F-listed solvents).
Step 3: Labeling Proper labeling is a cornerstone of safe waste management. Your institution's EHS office will provide specific label formats, but all labels must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Emergency Procedures for Spills and Contamination
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your supervisor and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Before any cleanup, personnel must wear, at a minimum: a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile is often acceptable for incidental contact, but consult a glove compatibility chart for extended cleanup).[2][3] For larger spills, respiratory protection may be necessary.[2]
-
Contain the Spill: Use a dry, inert absorbent material like sand or vermiculite to surround and cover the spill.[2] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.[4]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Waste Classification: A Regulatory Imperative
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Proper classification is a legal requirement.
Is it a Listed Waste? RCRA maintains four lists of specific hazardous wastes (F, K, P, and U).[6][7]
-
P and U Lists: These lists are for unused, discarded commercial chemical products.[6] this compound is not on these lists. However, if it were to be discarded in its pure, unused form, it would likely be classified as a U-listed waste due to its toxicity, requiring management as acutely hazardous waste.
-
F and K Lists: These lists pertain to wastes from specific industrial processes.[7] This is generally not applicable to research laboratory waste unless mixed with a listed solvent (e.g., F003 - spent non-halogenated solvents like acetone or methanol).
Does it Exhibit a Hazardous Characteristic? Even if not "listed," a waste is hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]
-
Toxicity: This is the most relevant characteristic. Based on the high acute oral toxicity of its analogs, waste containing this compound should be presumed to be a toxic hazardous waste . The formal test is the Toxicity Characteristic Leaching Procedure (TCLP), but for a compound known to be "toxic if swallowed," assuming it fails this test is the standard, safe practice.
References
- 1. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic molecule with significant potential in medicinal chemistry, likely as a building block for targeted therapeutics.[1][2] However, its structure, featuring a chlorinated pyrimidine ring fused to a pyrrole, suggests a toxicological profile that demands rigorous safety protocols.
Foundational Hazard Assessment: Understanding the Risk
The primary step in any safety protocol is a thorough understanding of the material's intrinsic hazards. Based on aggregated GHS data for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, we can infer a similar hazard profile for the 6-methyl analog.[3][5] The primary threats are acute toxicity if ingested, and severe irritation to the skin, eyes, and respiratory system.[3][6]
| Hazard Class | GHS Hazard Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][5] |
| Skin Irritation | H315 | Causes skin irritation | [3][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
These classifications dictate that all handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation of dust or aerosols.
Engineering Controls: The First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one. The most effective way to mitigate exposure is to use robust engineering controls.
All manipulations of this compound, especially handling the solid powder, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[4][7] A fume hood provides local exhaust ventilation that captures and removes vapors, dusts, and fumes, preventing them from entering the laboratory environment and your breathing zone. Ensure the sash is kept at the lowest practical height to maximize capture efficiency.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
Once engineering controls are in place, a comprehensive PPE strategy is required. The following recommendations are based on the hazards identified for analogous compounds and best practices for handling potent chemical intermediates.
Eye and Face Protection
Given the classification as a serious eye irritant, protecting your eyes is non-negotiable.[3][5]
-
Minimum Requirement: Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8] Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.
-
Enhanced Protection: When handling larger quantities (>5 grams) or performing operations with a high risk of splashing (e.g., quenching a reaction, pressure filtration), supplement your goggles with a full-face shield.
Skin and Body Protection
The compound is a known skin irritant and, like many chlorinated organics, may be absorbed through the skin.[6][9] Therefore, comprehensive skin protection is critical.
-
Gloves: Glove selection is paramount. Since specific chemical breakthrough data for this compound is not available, a conservative approach is necessary.
-
Recommended Type: Use chemical-resistant nitrile gloves with a minimum thickness of 0.2 mm (8 mil). For extended work or direct immersion risk, double-gloving (wearing two pairs of gloves) provides an additional layer of safety.
-
Inspection and Use: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[4] Contaminated gloves should be replaced immediately, and hands washed.[6]
-
-
Protective Clothing: Wear a flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs. For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[4]
Respiratory Protection
While the fume hood is the primary method for preventing inhalation, respiratory protection may be required in specific scenarios.
-
Standard Operations: During routine handling inside a functioning chemical fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is necessary.[10] All personnel using respirators must be properly fit-tested and trained in their use.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is directly tied to its correct use. Contamination during the removal of PPE is a common cause of exposure.
Step-by-Step PPE Donning Protocol
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Put on your first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Step-by-Step PPE Doffing Protocol (to minimize contamination)
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat and Inner Gloves: Remove your lab coat and the inner pair of gloves simultaneously. As you pull your arms out of the sleeves, turn the sleeves inside out. Roll the lab coat away from your body, ensuring the contaminated exterior is contained within the roll. Dispose of the coat and gloves together in the hazardous waste container.
-
Face/Eye Protection: Remove your face shield and/or goggles. Clean and store them according to lab protocol.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal Plan
All disposable PPE contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be considered hazardous waste.[3]
-
Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
For chemical waste (e.g., reaction mixtures, contaminated solvents), follow your institution's hazardous waste guidelines, ensuring it is segregated into the correct waste stream (e.g., chlorinated organic waste).[11][12] Never dispose of this material down the drain.[3]
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on task scale and risk.
By adhering to these rigorous engineering controls, PPE protocols, and disposal plans, you can safely harness the synthetic utility of this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
